2-Bromothiophene-3-carbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromothiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWDIMOQHGQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603402 | |
| Record name | 2-Bromothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197370-13-1 | |
| Record name | 2-Bromothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Bromothiophene-3-carbonyl chloride
This guide serves as a technical reference for 2-Bromothiophene-3-carbonyl chloride , a critical bifunctional building block in medicinal chemistry. It is structured to provide actionable synthetic protocols, mechanistic insights, and strategic applications for scaffold construction.[1][2]
The Orthogonal Electrophile in Heterocyclic Synthesis
Executive Summary & Chemical Identity
This compound (CAS 197370-13-1 ) is a high-value intermediate distinguished by its orthogonal reactivity . It possesses two distinct electrophilic sites:[1][2]
-
C3-Acyl Chloride: A "hard" electrophile susceptible to rapid nucleophilic acyl substitution (uncatalyzed).[1][2]
-
C2-Bromide: A "soft" electrophile requiring transition-metal catalysis (e.g., Pd) for substitution.[1]
This duality allows for sequential functionalization , making it an ideal precursor for fused heterocyclic systems such as thienopyrimidines and thienopyridines , which are prevalent pharmacophores in kinase inhibitors and GPCR ligands.[1][2]
Datasheet
| Parameter | Specification |
| CAS Number | 197370-13-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₂BrClOS |
| Molecular Weight | 225.49 g/mol |
| Physical State | Low-melting solid or viscous liquid (dependent on purity) |
| Melting Point | ~61 °C (Predicted/Lit.) |
| Boiling Point | ~247 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols.[1][2] |
Synthesis & Preparation Protocol
While commercially available, in-house preparation is often preferred to ensure anhydrous integrity immediately prior to use.[1] The standard route utilizes 2-bromo-3-thiophenecarboxylic acid (CAS 24287-95-4) with thionyl chloride (
The Protocol (Self-Validating System)
Reagents:
-
2-Bromo-3-thiophenecarboxylic acid (1.0 equiv)
-
Thionyl Chloride (
, 3.0–5.0 equiv) -
DMF (Catalytic, 1-2 drops)
-
Solvent: Toluene or DCM (Anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
or line). -
Charging: Suspend the carboxylic acid in anhydrous toluene (approx. 5 mL/mmol).
-
Activation: Add catalytic DMF. Note: DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.[1][2] -
Addition: Add
dropwise at room temperature. -
Reflux: Heat to reflux (80–110 °C) for 2–3 hours.
-
Workup: Concentrate under reduced pressure to remove solvent and excess
. Azeotrope with fresh toluene twice to ensure complete removal of acidic volatiles.[1][2] -
Result: The crude acyl chloride is obtained as a tan/brown oil or semi-solid, suitable for the next step without purification.[1][2]
Synthesis Workflow Diagram
Caption: Conversion of carboxylic acid to acyl chloride via Vilsmeier-Haack activation mechanism.
Reactivity Profile & Strategic Utility
The core value of this molecule lies in its ability to undergo Chemo-selective Sequential Derivatization .[1][2]
Pathway A: Nucleophilic Acyl Substitution (C3)
The acyl chloride is the most reactive site.[1][2] It reacts with nucleophiles (amines, alcohols, thiols) at low temperatures (0 °C to RT).[1][2]
-
Reaction: Amidation.
-
Reagent: Primary/Secondary Amines + Base (
or Pyridine).[1][2] -
Outcome: Formation of stable 2-bromothiophene-3-carboxamides .
-
Why this first? Converting the unstable acid chloride to a stable amide provides a robust handle for the harsher conditions required for the subsequent C2 substitution.[1][2]
Pathway B: Cross-Coupling Reactions (C2)
Once the C3 position is functionalized (e.g., as an amide), the C2-Bromine becomes the focus.[1][2]
-
Reaction: Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling.
-
Catalyst:
or + Ligand. -
Outcome: Introduction of aryl, vinyl, or amino groups at the C2 position.[1][2]
Pathway C: Cyclization (Scaffold Synthesis)
By carefully selecting the amine in Pathway A, one can set up an intramolecular cyclization to form fused rings.[1][2]
-
Mechanism: If the amide nitrogen or the group introduced at C2 contains a nucleophile, it can attack the adjacent position to close the ring.[1][2]
Pharmaceutical Application: Thienopyrimidine Scaffold
A common workflow involves reacting the acyl chloride with an aniline, followed by a reaction with an amidine or urea equivalent to close the pyrimidine ring.[1][2]
Detailed Workflow: Thienopyrimidine Construction
-
Amidation: React this compound with an aniline (
) to form the N-aryl-2-bromo-3-carboxamide . -
Amination (Buchwald): React the bromide with a primary amine or ammonia equivalent.[1][2]
-
Cyclization: Use an ortho-ester (e.g., triethyl orthoformate) or phosgene equivalent to close the ring between the amide nitrogen and the newly introduced C2-amine.[1][2]
Reaction Pathway Diagram
Caption: Divergent synthesis pathways for constructing fused heterocyclic scaffolds.
Handling & Safety Protocols
As an acid chloride, this compound poses specific hazards that must be managed through engineering controls.
| Hazard Class | Description | Mitigation Strategy |
| Corrosive | Causes severe skin burns and eye damage. | Wear chemically resistant gloves (Nitrile/Neoprene), lab coat, and goggles.[1][2] |
| Lachrymator | Irritating to eyes and respiratory tract.[1][2] | Mandatory: Handle only inside a functioning fume hood. |
| Moisture Sensitive | Hydrolyzes to release HCl gas.[1][2] | Store under inert atmosphere ( |
Spill Management:
Neutralize spills with sodium bicarbonate (
References
-
ChemicalBook. (n.d.).[1][2] this compound CAS#: 197370-13-1.[5][6] Retrieved from
-
Sigma-Aldrich. (n.d.).[1][2] Thiophene-3-carbonyl chloride derivatives (General Reactivity). Retrieved from
-
PubChem. (n.d.).[1][2][7] 2-Bromothiophene (Precursor Data). Retrieved from [8]
-
Modha, S. G., et al. (2025).[1][2] Synthesis of thienopyrimidine derivatives starting from thiophene. ResearchGate. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]
- 5. This compound CAS#: 197370-13-1 [m.chemicalbook.com]
- 6. 2-Bromothiophene-3-carbonyl chloride197370-13-1,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]
- 7. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
Technical Monograph: 2-Bromothiophene-3-carbonyl chloride
Part 1: Executive Summary & Chemical Identity[1]
2-Bromothiophene-3-carbonyl chloride (CAS: 197370-13-1) is a high-value electrophilic building block used primarily in the synthesis of fused heterocyclic systems (e.g., thienopyridines) and kinase inhibitors.[1] Its structural utility lies in its ortho-functionalization : the C3-carbonyl chloride provides an immediate site for nucleophilic attack (acylation), while the C2-bromine serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization.
Due to its high reactivity, this compound is rarely stored for long periods and is often generated in situ or distilled immediately prior to use.[1] This guide outlines the physical parameters and handling protocols required to maintain its integrity.
Table 1: Physical Property Profile[1]
| Property | Value / Description | Note |
| CAS Number | 197370-13-1 | Distinct from the 3-bromo-2-carbonyl isomer.[1] |
| Molecular Formula | C₅H₂BrClOS | |
| Molecular Weight | 225.49 g/mol | |
| Appearance | Pale yellow to amber liquid | Darkens upon hydrolysis or oxidation.[1] |
| Density | 1.85 ± 0.06 g/cm³ (Predicted) | High density typical of brominated thiophenes.[1] |
| Boiling Point (Atm) | ~247°C (Predicted) | Do not distill at atm pressure. Decomposition risk.[1] |
| Boiling Point (Vac) | 105–110°C @ 1–2 mmHg (Est.) | Recommended distillation range.[1] |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water, alcohols, amines.[1] |
| Refractive Index | ~1.62 (Est.)[1] | |
| Stability | Moisture Sensitive / Lachrymator | Hydrolyzes to 2-bromothiophene-3-carboxylic acid.[1] |
Part 2: Critical Handling & Stability (The "Why" Behind the Protocol)
As a Senior Scientist, I cannot overstate the importance of anhydrous technique with this compound. The thiophene ring is electron-rich, but the carbonyl chloride is highly electrophilic.[1]
-
Hydrolysis Kinetics: Upon contact with ambient moisture, the chloride leaves, generating HCl and the parent carboxylic acid.[1] This acid is a solid that will precipitate or form a crust, altering the stoichiometry of subsequent reactions.[1]
-
Lachrymatory Hazard: Like most acid chlorides, this compound releases HCl gas upon contact with mucous membranes.[1] All manipulations must occur in a well-ventilated fume hood.[1]
-
Storage: If isolation is necessary, store under argon/nitrogen at 2–8°C in a Schlenk tube or a vial with a PTFE-lined septum. Tape the septum with Parafilm to retard moisture ingress.[1]
Part 3: Synthesis & Purification Protocol
While commercially available, high-purity batches are best prepared fresh to avoid the "hydrolysis drift" seen in aged commercial samples.[1]
Reaction Scheme
Precursor: 2-Bromothiophene-3-carboxylic acid
Reagent: Thionyl Chloride (
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) or an N₂ inlet.
-
Charging: Add 2-Bromothiophene-3-carboxylic acid (1.0 eq) to the RBF. Suspend in anhydrous Toluene (3–5 volumes). Note: Toluene is preferred over DCM for its higher boiling point, allowing faster off-gassing.[1]
-
Activation: Add Thionyl Chloride (1.5 eq) dropwise. Add catalytic DMF (2–3 drops).[1]
-
Reflux: Heat the mixture to 80°C for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.[1]
-
Workup (The Critical Step):
-
Purification: Vacuum distillation (Kugelrohr or short-path) is the gold standard.[1] Collect the fraction boiling at ~105°C (1 mmHg).
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow ensuring removal of corrosive byproducts.
Part 4: Reactivity & Strategic Applications
The value of this compound lies in its ability to serve as a linchpin for divergent synthesis.
The "Orthogonal Reactivity" Concept[1]
-
Site A (Carbonyl Chloride): Reacts with nucleophiles (amines, alcohols) under mild conditions (0°C to RT).[1] This installs the side chain.[1]
-
Site B (Bromide): Inert to the acylation conditions.[1] Reacts subsequently via Pd-catalyzed cross-coupling.
Common Application: Synthesis of thienopyrimidinones or thienopyridines.[1] An amine reacts with the acid chloride to form an amide.[1] A subsequent intramolecular coupling (using the amide nitrogen or a pendant group) displaces the bromine to close the second ring.[1]
Visualization: Divergent Reaction Pathways[1]
Figure 2: Orthogonal reactivity allowing sequential functionalization of the thiophene core.
References
-
PubChem. (2024).[1] 2-Bromothiophene (Analogous Physical Data & Safety Profile). National Library of Medicine.[1] Retrieved from [Link]
Sources
Technical Guide: Safety and Handling of 2-Bromothiophene-3-carbonyl Chloride
[1]
CAS Number: 197370-13-1 Molecular Formula: C₅H₂BrClOS Molecular Weight: 225.49 g/mol Physical State: Solid (Low-melting, MP: ~61°C)[1]
Executive Summary & Chemical Profile
2-Bromothiophene-3-carbonyl chloride is a high-value electrophilic building block used extensively in the synthesis of fused heterocyclic pharmacophores (e.g., thieno[3,2-d]pyrimidines) and agrochemicals.[1] Unlike its liquid analogs (e.g., thiophene-2-carbonyl chloride), this compound typically presents as a low-melting solid, introducing specific handling challenges regarding moisture sensitivity and precise stoichiometry.[1]
Key Reactivity Profile:
-
Electrophilicity: High. The carbonyl carbon is activated by the chloride leaving group and the electron-withdrawing inductive effect (-I) of the adjacent bromine atom.[1]
-
Lability: Rapidly hydrolyzes upon contact with atmospheric moisture to release hydrochloric acid (HCl) and 2-bromothiophene-3-carboxylic acid.[1]
-
Regiochemistry: The C2-Bromine provides a handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Stille) after the acid chloride functionality has been derivatized (e.g., into an amide).[1]
Hazard Identification & GHS Classification
This compound is a Lachrymator and Corrosive .[2] It poses immediate risks to mucous membranes and respiratory tissues.[3]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled (due to HCl evolution). |
| Reactivity | Water-Reactive | EUH014: Reacts violently with water.[1] |
Critical Warning: The hydrolysis product, HCl gas, forms immediately upon exposure to humid air, creating a corrosive mist that can overwhelm standard laboratory ventilation if not managed at the source.
Storage and Stability Protocols
The integrity of this compound is compromised by two main factors: hydrolysis and photolytic debromination .[1]
Environmental Control[1][5]
-
Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better "blanket" for solid reagents.
-
Temperature: Refrigerate at 2–8°C . While stable at room temperature for short periods, cold storage retards the rate of spontaneous dehydrohalogenation.
-
Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage to prevent moisture ingress.[1]
Visual Inspection Criteria
Operational Handling Workflow
The following workflow minimizes exposure and maximizes yield.
Personal Protective Equipment (PPE)[1]
-
Hands: Double-gloving is mandatory.[1]
-
Eyes: Chemical splash goggles. Face shield recommended for scales >5g.[1]
-
Respiratory: All operations must occur within a certified fume hood (Face velocity >100 fpm).
Weighing and Transfer (The "Solid-to-Solution" Protocol)
Since the compound is a low-melting solid (MP ~61°C), it can become sticky or semi-solid in warm labs.[1]
-
Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.
-
Weighing: Do not weigh directly on a balance outside the hood.
-
Solvation: Immediately dissolve the solid in the reaction solvent (e.g., Anhydrous DCM or THF) to dilute the hazard and reduce the surface area available for hydrolysis.
Reaction Setup Diagram
The following Graphviz diagram illustrates the logical flow for a standard amide coupling using this intermediate, highlighting safety checkpoints.
Caption: Workflow for handling this compound, emphasizing moisture exclusion prior to reaction.
Emergency Response & Decontamination
Spills (Solid vs. Solution)
-
Solid Spill: Do not use water. Cover with dry sand or Vermiculite.[1] Scoop into a waste container and neutralize in a fume hood by slowly adding 5% Sodium Bicarbonate solution.
-
Liquid Spill (Solution): Cover with an absorbent pad (polypropylene). If fuming occurs, cover with solid Sodium Carbonate (soda ash) to neutralize the acid immediately.
First Aid
-
Skin Contact: Immediate flushing with water is necessary, but soap is critical. The thiophene moiety is lipophilic; water alone may not remove the chemical efficiently. Wash for 15 minutes.[1][3][4][5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel. The delayed onset of pulmonary edema from HCl inhalation is a risk.
Scientific Context: Synthetic Utility
This acid chloride is not just a generic electrophile; its specific substitution pattern drives its utility in drug discovery.
-
Mechanism: It serves as the "electrophilic partner" in Schotten-Baumann or nucleophilic acyl substitution reactions.[1]
-
Regioselectivity: The bulky bromine at C2 directs nucleophilic attack to the carbonyl carbon but can induce rotational barriers. Recent crystallographic studies on thiophene-3-carbonyl derivatives have shown "ring flip disorder," where the thiophene ring can adopt two orientations differing by a 180° rotation about the C3-carbonyl bond [1].[1] This conformational flexibility should be considered when docking these molecules in silico.[1]
-
Downstream Chemistry: The resulting amide or ester retains the C2-Bromine, which is a "privileged position" for Suzuki-Miyaura coupling to install biaryl systems common in kinase inhibitors.[1]
References
-
Thiophene-3-carbonyl Chloride Structure & Disorder Title: Thiophene-3-carbonyl Chloride Source:[1][6][7][8][9] MDPI Molbank (2021) URL:[1][Link][1][10][11][12][13][14]
-
Synthesis of 2-Bromothiophene Derivatives Title: Preparation of 2-bromothiophene (Precursor Synthesis) Source: PrepChem URL:[Link]
-
Amide Coupling Methodologies Title: Amide Synthesis by Acylation Source: Organic Chemistry Portal URL:[Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 6. This compound CAS#: 197370-13-1 [m.chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. 2-Bromothiophene-3-carboxamide | 189330-06-1 | Benchchem [benchchem.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
preparation of novel heterocyclic compounds from 2-Bromothiophene-3-carbonyl chloride
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Bromothiophene-3-carbonyl Chloride
Part 1: Executive Summary & Strategic Value
The "Linchpin" Precursor Strategy In the landscape of fragment-based drug discovery (FBDD), This compound represents a high-value "linchpin" intermediate. Unlike the ubiquitous 2-aminothiophene-3-carboxylate esters (which lock the nitrogen early), this electrophilic scaffold offers a divergent "Electrophile-First" strategy.
By possessing two distinct reactive centers—a highly reactive acid chloride at C-3 and a chemically versatile bromide at C-2—this precursor enables the rapid assembly of thieno[2,3-d]pyrimidines (bioisosteres of quinazolines) and thieno[2,3-b]pyridines . These fused systems are critical pharmacophores in kinase inhibitors (e.g., EGFR, FLT3) and anti-inflammatory agents.
Key Advantages of this Protocol:
-
Divergency: Late-stage introduction of the C-2 substituent allows for parallel library synthesis.
-
Regiocontrol: The acid chloride directs the initial nucleophilic attack exclusively to the C-3 position, preventing the regiochemical mixtures often seen in thiophene cyclizations.
-
Atom Economy: Utilizing the C-2 bromine for intramolecular palladium-catalyzed couplings (Buchwald-Hartwig/Heck) facilitates efficient ring closure.
Part 2: Chemical Profile & Precursor Handling
Compound Identity:
-
Name: this compound
-
Molecular Formula: C
H BrClOS -
Molecular Weight: 225.49 g/mol
-
Physical State: Yellowish fuming liquid or low-melting solid (dependent on purity).
Handling & Stability (Critical):
-
Hydrolysis Sensitivity: The C-3 acid chloride is moisture-sensitive. It hydrolyzes rapidly to 2-bromothiophene-3-carboxylic acid and HCl gas. Protocol Requirement: All reactions must be performed under an inert atmosphere (Ar or N
) using anhydrous solvents. -
Storage: Store at -20°C under inert gas. If the liquid turns dark brown or forms a precipitate, re-distill or regenerate from the carboxylic acid using thionyl chloride (SOCl
) before use.
Part 3: Strategic Reaction Pathways (Visualization)
The following flowchart illustrates the divergent synthesis of three distinct heterocyclic classes from the parent scaffold.
Caption: Divergent synthesis pathways from this compound. The amide intermediate (Yellow) serves as the pivot point for generating thienopyrimidines (Green) and other fused systems.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of the Pivot Intermediate (2-Bromo-N-arylthiophene-3-carboxamide)
This step installs the "R1" diversity element.
Reagents:
-
This compound (1.0 equiv)
-
Aniline derivative or Primary Alkyl Amine (1.05 equiv)
-
Triethylamine (Et
N) or DIPEA (1.2 equiv) -
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen. Add the amine (5.0 mmol) and Et
N (6.0 mmol) to anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath. -
Addition: Dissolve this compound (5.0 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition at low temperature prevents double-acylation and controls the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with saturated NaHCO
(aq). Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine. -
Purification: Dry over Na
SO , concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography.-
Checkpoint: Confirm the preservation of the C-2 Bromine via Mass Spec (characteristic 1:1 isotopic pattern for Br).
-
Protocol B: Palladium-Catalyzed Cyclization to Thieno[2,3-d]pyrimidin-4-ones
This step utilizes the C-2 Bromine to close the ring, creating the kinase-privileged core.
Mechanism: This protocol uses a Buchwald-Hartwig amidation followed by in situ condensation, or a copper-catalyzed cascade with amidines.
Reagents:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Benzamidine hydrochloride or Formamidine acetate (1.5 equiv)
-
Cesium Carbonate (Cs
CO ) (2.0 equiv) -
Catalyst: CuI (10 mol%) / L-Proline (20 mol%) OR Pd(OAc)
/ Xantphos. -
Solvent: DMSO or Dioxane (degassed).
Step-by-Step Methodology:
-
Charging: In a pressure vial, combine Intermediate A (1.0 mmol), Amidine (1.5 mmol), Cs
CO (2.0 mmol), and CuI (19 mg, 0.1 mmol). -
Inerting: Evacuate and backfill with Argon (3 cycles). Add anhydrous DMSO (5 mL).
-
Cyclization: Seal the vial and heat to 100-110°C for 12-16 hours.
-
Mechanistic Insight: The copper catalyzes the N-arylation of the amidine at the C-2 position (displacing Br). The pendant amide nitrogen then attacks the amidine carbon, releasing ammonia/amine and closing the pyrimidine ring.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove copper salts.
-
Isolation: The aqueous layer may need slight acidification (pH 5-6) to precipitate the product if it contains acidic protons. Otherwise, extract the organic layer, dry, and concentrate.[1]
-
Data Validation:
-
1H NMR: Look for the disappearance of the amide N-H proton and the appearance of the pyrimidine C-2 proton (if formamidine was used).
-
HRMS: Confirm loss of Bromine and formation of the fused bicycle.
-
Part 5: Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Use fresh acid chloride. If the starting material is solid/white, it may have hydrolyzed to the acid; treat with SOCl |
| Incomplete Cyclization (Step 2) | Catalyst Poisoning | Degas solvents thoroughly (freeze-pump-thaw). Thiophenes can coordinate to Pd/Cu; increase catalyst loading to 15 mol% or switch to Pd |
| Regioisomer Formation | N- vs O-alkylation | When using tautomerizable amidines, use a softer base (K |
| Debromination | Pd-catalyzed reduction | If using Pd, avoid alcoholic solvents which can serve as hydride sources. Use Dioxane or Toluene.[2] |
Part 6: Safety & Compliance (SDS Summary)
-
This compound:
-
Thiophene Derivatives: Many are potential sensitizers. Handle all intermediates as if they are potent bioactive agents (due to structural similarity to kinase inhibitors).
References
-
Thienopyrimidine Synthesis: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2021).[6][7] SciELO. Link
-
Precursor Properties: Thiophene-3-carbonyl chloride: X-ray structure and ring flip disorder. (2021).[6][7] Molbank (MDPI). Link[6][8]
-
Thiophene Reactivity: Reactions of Amines and Acid Chlorides.[9] Chemistry LibreTexts. Link
-
Safety Data: 2-Bromothiophene Safety Data Sheet. PubChem (NIH). Link
Sources
- 1. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Utilization of 2-Bromothiophene-3-carbonyl Chloride in Medicinal Chemistry
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2-Bromothiophene-3-carbonyl chloride represents a high-value "orthogonal bifunctional" scaffold.[1] Unlike standard thiophene building blocks that require de novo ring synthesis (e.g., Gewald reaction), this pre-functionalized synthon offers two distinct reactive handles: a "hard" electrophile (acid chloride at C3) and a "soft" electrophile (bromide at C2).[1]
This guide details the strategic application of this building block for synthesizing thieno[2,3-d]pyrimidines , kinase inhibitors , and GPCR ligands .[1] By exploiting the reactivity difference between the acyl chloride and the aryl bromide, researchers can achieve highly regioselective library expansion without the need for protecting groups.
Chemical Profile & Reactivity Logic
The Orthogonal Reactivity Principle
The utility of this compound lies in its ability to undergo sequential, non-interfering reactions.[1]
| Feature | Position | Nature | Primary Reaction Class | Optimal Conditions |
| Acyl Chloride | C3 | Hard Electrophile | Nucleophilic Acyl Substitution | 0°C, Non-nucleophilic base (DIPEA/Et3N), Anhydrous DCM/THF |
| Bromide | C2 | Soft Electrophile | Pd-Catalyzed Cross-Coupling | 60–100°C, Pd(0)/Pd(II), Boronic Acids/Amines |
Critical Strategic Insight:
-
Step 1 (Amidation): The acid chloride must be engaged first.[1] It is moisture-sensitive and highly reactive. Attempting Pd-catalysis first would likely hydrolyze the acid chloride.
-
Step 2 (Decoration): The C2-bromide remains inert during standard amidation conditions, preserving it for late-stage diversification via Suzuki, Stille, or Buchwald-Hartwig couplings.
Application Workflow: Divergent Synthesis
The following diagram illustrates the decision tree for utilizing this scaffold. The pathway allows for the creation of simple decorated amides or complex fused heterocyclic systems.[1]
Figure 1: Divergent synthetic workflow starting from this compound.[1] The C3-amide bond is established first, followed by C2-diversification.[1]
Detailed Experimental Protocols
Protocol A: High-Yield Amidation (The Anchor Step)
Objective: Functionalize the C3 position while preserving the C2-bromide.
Materials:
-
This compound (1.0 equiv)[2]
-
Amine substrate (Primary or Secondary, 1.1 equiv)[1]
-
Triethylamine (Et3N) or DIPEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or THF[1]
Procedure:
-
Preparation: Dissolve the amine and Et3N in anhydrous DCM under an inert atmosphere (N2 or Ar). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the acid chloride spot will disappear; product is usually more polar).[1]
-
Workup: Quench with water. Extract with DCM (3x).[1] Wash organics with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine.[1]
-
Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (typically Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR: Disappearance of amine N-H (if primary -> secondary) and shift of adjacent protons.
-
MS: Presence of characteristic Br isotope pattern (1:1 ratio of M and M+2).
Protocol B: Suzuki-Miyaura Coupling at C2
Objective: Install an aryl or heteroaryl group at the C2 position of the amide intermediate.[1]
Materials:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)
-
Base: K2CO3 (2.0 equiv) or Cs2CO3[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
Degassing: Combine Intermediate A, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes to remove oxygen.
-
Catalysis: Add the Pd catalyst. Sparge for another 2 minutes.
-
Heating: Seal the reaction vessel and heat to 80–90°C for 4–12 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.
Scientific Insight: The C3-amide group can sometimes act as a directing group (DG) in other metallation contexts, but in standard Suzuki coupling, its electron-withdrawing nature slightly activates the C2-Br oxidative addition, generally improving yields compared to unfunctionalized bromothiophenes.[1]
Advanced Application: Synthesis of Thieno[2,3-d]pyrimidines[5][6][7]
Thieno[2,3-d]pyrimidines are bioisosteres of quinazolines (e.g., EGFR inhibitors).[1] While often made from 2-aminothiophene-3-carboxylates, using This compound allows for a distinct "reverse" assembly useful for N3-substituted analogs.
Mechanism:
-
Amidation: React acid chloride with a primary amine (R-NH2) to form the amide.[1][5]
-
Displacement/Cyclization: React the 2-bromo-3-carboxamide with a nucleophilic amidine or urea equivalent.
-
Note: Direct S_NAr at C2 of thiophene is difficult.[1] This step is often facilitated by Copper(I) Iodide catalysis (Ullmann-type) or Palladium catalysis (Buchwald-type) to displace the Bromide with the nitrogen of the amidine, followed by condensation with the amide carbonyl.
-
Troubleshooting & Stability Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. Use fresh bottle or generate acid chloride in situ from acid using oxalyl chloride/DMF cat. |
| Protodebromination (Step 2) | Loss of Br during coupling | Reduce reaction temperature; switch to anhydrous conditions (e.g., Toluene/K3PO4) to prevent hydrodebromination. |
| Bis-coupling | N/A | Unlikely as there is only one halogen. If using a diamine in Step 1, ensure excess acid chloride or slow addition.[1] |
References
-
In-situ Generation & Amidation
- Title: Organic energy-harvesting devices achieving power conversion efficiencies over 20% under ambient indoor lighting.
- Context: Describes the generation of this compound from the acid and subsequent reaction with amines.
-
Source:
-
Thienopyrimidine Scaffolds in Medicinal Chemistry
-
Suzuki Coupling of Bromothiophenes
Sources
Application Note: A Detailed Protocol for the Synthesis of 2-Bromothiophene-3-Carboxylic Acid Esters
Abstract
Esters derived from 2-bromothiophene-3-carboxylic acid are valuable intermediates in the fields of medicinal chemistry and materials science. This document provides a comprehensive, step-by-step protocol for the synthesis of these esters through the esterification of 2-Bromothiophene-3-carbonyl chloride with various alcohols. The guide details the reaction mechanism, a complete experimental procedure, purification and characterization techniques, and critical safety precautions, tailored for researchers in organic synthesis and drug development.
Mechanistic Overview: The Acylation of Alcohols
The esterification of an alcohol with an acyl chloride, such as this compound, is a highly efficient and vigorous reaction.[1] The process proceeds via a nucleophilic addition-elimination mechanism.[2][3]
Causality of the Mechanism:
-
Activation of the Carbonyl Group: The chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon. This induction makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon. This initial "addition" step forms a transient tetrahedral intermediate.[4][5]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the "elimination" of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting product is a protonated ester. A mild, non-nucleophilic base, such as triethylamine or pyridine, is typically included in the reaction mixture. Its primary role is to act as a scavenger for the hydrogen chloride (HCl) gas that is formed, driving the reaction to completion.[6] The base deprotonates the ester, yielding the final, neutral ester product and a salt (e.g., triethylammonium chloride).
This reaction is generally considered irreversible, as the HCl byproduct is effectively removed from the equilibrium by the base.[2][3]
Experimental Protocol
This protocol outlines a general procedure for the esterification reaction. Specific amounts should be calculated based on the molar mass of the chosen alcohol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Amount (for 2-Ethylhexanol) | Purpose |
| This compound | 225.50 | 1.0 | 1.13 g (5.0 mmol) | Acylating Agent |
| Alcohol (e.g., 2-Ethylhexanol) | 130.23 | 1.1 | 0.72 g (5.5 mmol) | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 0.84 mL (6.0 mmol) | HCl Scavenger/Base |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 25 mL | Solvent |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-bromothiophene esters.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.1 eq) and anhydrous dichloromethane (DCM, ~0.2 M relative to the acyl chloride). Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution via syringe.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring alcohol solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
Product Isolation and Purification
Aqueous Work-up
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding deionized water (20 mL).[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate (NaHCO₃) solution (20 mL), and finally with brine (20 mL). The washes neutralize any remaining base and remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Chromatographic Purification
The crude product is typically purified by flash column chromatography on silica gel.[8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient eluent system of ethyl acetate in hexanes is recommended. Start with 100% hexanes and gradually increase the polarity (e.g., to 5-10% ethyl acetate in hexanes) to elute the ester product. The exact polarity will depend on the alcohol used.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ester, typically as a colorless or pale yellow oil.
Characterization
The identity and purity of the final ester should be confirmed by spectroscopic methods.[8][9]
-
¹H NMR: The spectrum will show characteristic signals for the two protons on the thiophene ring, typically as doublets in the aromatic region (δ 7.0-8.0 ppm).[10] Additional signals corresponding to the specific alcohol moiety will also be present (e.g., alkyl chain protons).
-
¹³C NMR: The carbonyl carbon of the ester will appear at approximately δ 160-165 ppm. Signals for the carbons of the thiophene ring will also be visible in the aromatic region.[11]
-
FTIR Spectroscopy: A strong, characteristic absorption band for the ester carbonyl (C=O) stretch will be observed in the range of 1715-1730 cm⁻¹.[12]
-
Mass Spectrometry: Provides the molecular weight of the synthesized ester, confirming its elemental composition.
Safety Precautions
Working with this compound and other acyl chlorides requires strict adherence to safety protocols due to their hazardous nature.
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13] Acyl chlorides are corrosive and react violently with water, releasing toxic HCl gas.[14][15] They are also lachrymatory (tear-inducing).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles or a face shield.[16][17]
-
Reactivity Hazards: Acyl chlorides are highly reactive and can cause severe skin and eye burns upon contact.[17] Avoid contact with moisture, strong bases, strong oxidizing agents, and alcohols (except under controlled reaction conditions).[13] The reaction is exothermic and should be cooled appropriately.[3]
-
Fire Hazard: The solvents used (e.g., DCM) and the acyl chloride itself may be flammable. Keep away from open flames, sparks, and hot surfaces.
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material like sand or vermiculite and place in a sealed container for chemical waste disposal. Do not use water to clean up spills. Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive acyl chloride (hydrolyzed).- Insufficiently dried glassware or solvent.- Alcohol is not reactive enough. | - Use fresh or newly prepared acyl chloride.- Ensure all equipment and reagents are scrupulously dry.- Increase reaction time or gently heat the mixture (e.g., to 40 °C). |
| Reaction Stalls | - Insufficient base to neutralize all generated HCl. | - Add an additional portion of triethylamine (0.2-0.5 eq) and continue monitoring. |
| Multiple Spots on TLC | - Incomplete reaction.- Formation of side products (e.g., anhydride from hydrolysis).- Degradation of product. | - Allow the reaction to run longer.- Ensure anhydrous conditions.- Purify carefully using column chromatography with a shallow gradient. |
| Difficulty in Purification | - Product and starting material have similar Rf values. | - Use a different solvent system for chromatography.- Try a different purification technique, such as preparative TLC or distillation if the product is volatile. |
References
-
Sciencemadness Wiki. (2025). Acyl chloride. Sciencemadness. [Link]
-
IPCS. (n.d.). ICSC 0210 - ACETYL CHLORIDE. International Programme on Chemical Safety. [Link]
-
TMP Chem. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained [Video]. YouTube. [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]
-
Homework.Study.com. (n.d.). Draw the mechanism of esterification using acid chloride and alcohol. [Link]
-
NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Lee, C. K., Yu, J. S., & Lee, H. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Journal of Heterocyclic Chemistry, 39(6), 1207–1217. [Link]
-
Montoya, L. A., & Pluth, M. D. (2015). Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage. ACS chemical biology, 10(10), 2217–2222. [Link]
-
Sci-Hub. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. [Link]
-
NileRed. (2021, April 23). Esterification using Acid Chloride and Alcohol [Video]. YouTube. [Link]
-
IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]
-
ResearchGate. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. [Link]
- Google Patents. (n.d.).
-
Clark, J. (n.d.). preparation of esters. Chemguide. [Link]
- Google Patents. (n.d.). CN102363614A - Method for synthesizing 2-bromothiophene.
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]
- Patsnap. (2020).
-
Goldfarb, Y. L., Dudinov, A. A., & Litvinov, V. P. (1982). New method for preparation of 2-bromothiophene. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 31, 2104-2105. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 11. Sci-Hub. Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters / Journal of Heterocyclic Chemistry, 2002 [sci-hub.box]
- 12. semanticscholar.org [semanticscholar.org]
- 13. fishersci.com [fishersci.com]
- 14. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 15. nj.gov [nj.gov]
- 16. chemos.de [chemos.de]
- 17. tcichemicals.com [tcichemicals.com]
Application Note: Scalable Synthesis of 2-Bromothiophene-3-carbonyl chloride
Executive Summary
2-Bromothiophene-3-carbonyl chloride is a critical scaffold in the synthesis of pharmaceutical agents, particularly P2X7 antagonists and kinase inhibitors. The synthesis of this intermediate on a kilogram scale presents a specific challenge: Regioselectivity .
Direct bromination of 3-thiophenecarboxylic acid typically yields a mixture of the 5-bromo (thermodynamically favored) and 2,5-dibromo derivatives, rather than the desired 2-bromo isomer. While cryogenic lithiation (Directed Ortho Metalation) can achieve this selectivity, it is often cost-prohibitive for multi-kilogram batches due to cooling requirements.
This Application Note details a robust, non-cryogenic process route suitable for large-scale manufacturing. The protocol utilizes a "block-and-remove" strategy: exhaustive bromination to the 2,5-dibromo intermediate, followed by selective reductive debromination at the more reactive 5-position using Zinc/Acetic Acid. This yields high-purity 2-bromo-3-thiophenecarboxylic acid, which is subsequently activated to the acid chloride.
Critical Process Parameters (CPP) & Strategic Logic
The Regioselectivity Paradox
In 3-thiophenecarboxylic acid, the sulfur atom activates the
-
Direct Bromination: Yields ~80% 5-bromo isomer.
-
Solution: We deliberately over-brominate to occupy both C2 and C5, then exploit the higher lability of the C5-halogen bond towards metal reduction to selectively remove it.
Reaction Scheme
The synthesis proceeds in three distinct stages:
-
Bromination: 3-Thiophenecarboxylic acid
2,5-Dibromo-3-thiophenecarboxylic acid. -
Selective Debromination: 2,5-Dibromo intermediate
2-Bromo-3-thiophenecarboxylic acid. -
Chlorination: Acid activation to this compound.
Figure 1: The "Block-and-Remove" synthetic strategy ensures 2-position regiocontrol without cryogenic lithiation.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,5-Dibromo-3-thiophenecarboxylic Acid
Objective: Complete conversion of starting material to the dibromo species. Under-reaction leads to difficult-to-separate mixtures.
-
Reagents:
-
3-Thiophenecarboxylic acid (1.0 eq)
-
Bromine (
) (2.2 eq) -
Acetic Acid (Glacial, 10 vol)
-
Procedure:
-
Charge a glass-lined reactor with 3-thiophenecarboxylic acid and acetic acid. Stir to form a suspension.
-
Safety Check: Ensure scrubber system (NaOH) is active to trap HBr off-gas.
-
Add Bromine dropwise over 2 hours, maintaining internal temperature
. Note: The reaction is exothermic. -
Heat the mixture to
and stir for 4 hours. -
IPC (In-Process Control): Check by HPLC. Target: < 1% monobromo species.
-
Cool to
and pour onto ice-water (20 vol). -
Filter the precipitate. Wash cake with water (3 x 5 vol) to remove residual acetic acid and HBr.
-
Dry in a vacuum oven at
to constant weight.-
Expected Yield: 85-90%
-
Appearance: Off-white to yellowish solid.[1]
-
Protocol B: Regioselective Debromination (The Critical Step)
Objective: Selectively remove the bromine at C5 while retaining the bromine at C2. Mechanism: Zinc inserts into the C-Br bond. The C5 position is electronically more activated (conjugated with the sulfur) and sterically less hindered than C2, making it reduce significantly faster.
-
Reagents:
-
2,5-Dibromo-3-thiophenecarboxylic acid (1.0 eq)
-
Zinc dust (Activated, 1.5 eq)
-
Acetic Acid (15 vol)
-
Water (5 vol)
-
Procedure:
-
Suspend the dibromo starting material in Acetic Acid/Water mixture.
-
Heat to
(Reflux). -
Add Zinc dust in portions over 1 hour. Caution: Hydrogen gas evolution. Ensure adequate venting.
-
Stir at reflux for 2–3 hours.
-
IPC (HPLC): Monitor the disappearance of 2,5-dibromo and the appearance of 2-bromo.
-
Critical Stop: If reaction proceeds too long, the 2-bromo product will also reduce to 3-thiophenecarboxylic acid. Quench immediately when starting material is < 2%.
-
-
Hot filter the mixture to remove unreacted Zinc.
-
Concentrate the filtrate under reduced pressure to ~25% volume.
-
Add water (10 vol) to precipitate the product.
-
Recrystallize from Ethanol/Water if high purity (>99%) is required.
-
Expected Yield: 70-75%
-
Purity: >98% 2-bromo isomer (confirmed by NMR/HPLC).
-
Protocol C: Acid Chloride Formation
Objective: Convert the purified acid to the acyl chloride.
-
Reagents:
-
2-Bromo-3-thiophenecarboxylic acid (1.0 eq)
-
Thionyl Chloride (
) (3.0 eq) -
DMF (Dimethylformamide) (0.05 eq - Catalyst)
-
Solvent: Toluene or DCM (optional, can be run neat).
-
Procedure:
-
Charge reactor with 2-bromo-3-thiophenecarboxylic acid and Toluene (5 vol).
-
Add catalytic DMF.
-
Heat to
. -
Add Thionyl Chloride dropwise.
-
Observation: Vigorous gas evolution (
, ). Scrubbing required.[2]
-
-
Heat to reflux (
) for 3 hours. -
IPC: Aliquot quenched with Methanol
check for Methyl Ester via HPLC. -
Distill off excess Thionyl Chloride and Toluene under reduced pressure.
-
Isolation: The product is a low-melting solid or oil. Usually used directly in the next coupling step (telescoped) to avoid hydrolysis.
Analytical Specifications
| Parameter | Method | Specification |
| Appearance | Visual | Yellowish oil or semi-solid |
| Identity | 1H-NMR | Matches reference (Structure confirmation) |
| Assay | HPLC (deriv.) | > 97.0% |
| Isomeric Purity | HPLC | < 0.5% 5-bromo isomer |
| Residual SOCl2 | Titration | < 1.0% w/w |
HPLC Method (for Acid Precursor):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
-
Detection: UV @ 254 nm.
-
Retention Order: 3-thiophenecarboxylic acid < 5-bromo < 2-bromo < 2,5-dibromo.
Safety & Scale-Up Considerations
Process Safety Diagram
The following diagram illustrates the safety logic required for the chlorination step on a pilot scale.
Figure 2: Off-gas management system for Thionyl Chloride mediated chlorination.
Key Hazards:
-
Zinc Dust: Pyrophoric if dry. Wet down used filter cakes immediately. Hydrogen gas generation during reduction requires active ventilation to prevent explosive atmospheres.
-
Thionyl Chloride: Reacts violently with water.[3] The reactor must be strictly dry. The off-gas (
and ) is toxic and corrosive; a two-stage scrubber (Water NaOH) is recommended. -
Thermal Runaway: The bromination is exothermic. Controlled addition of bromine is the primary safety barrier.
References
- Gronowitz, S. (1985). Thiophene and Its Derivatives. Wiley-Interscience.
-
Campaigne, E., & LeSuer, W. M. (1948). "3-Thenoic Acid".[1][3] Organic Syntheses, 28, 1. Link (Basis for side-chain oxidation, relevant for alternative routes).
- Barker, J. M., et al. (1985). "The separation of isomeric bromothiophenecarboxylic acids". Synthetic Communications, 25(23), 3729-3734.
-
Process Safety for Thionyl Chloride: "Thionyl Chloride Safety Data Sheet". Sigma-Aldrich.[3] Link
-
Regioselectivity Logic: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification". Int. J. Mol. Sci. 2013. Link (Explains the electronic directing effects of the sulfur atom).
Sources
Application Notes & Protocols: A Guide to One-Pot Synthesis with 2-Bromothiophene-3-carbonyl Chloride
Introduction: The Strategic Value of Thiophene Scaffolds and One-Pot Syntheses
In the landscape of modern drug discovery and development, the thiophene ring stands as a privileged scaffold. Its unique electronic properties and ability to act as a bioisostere for phenyl rings have cemented its role in a multitude of clinically significant pharmaceuticals. Functionalized thiophenes, particularly those derived from versatile building blocks like 2-Bromothiophene-3-carbonyl chloride, are of paramount importance. This reagent offers two distinct points for chemical modification: a reactive acyl chloride at the 3-position for amide, ester, or ketone formation, and a bromine atom at the 2-position, which is primed for a wide array of cross-coupling reactions.[1][2]
The traditional multi-step synthesis of complex molecules, however, often suffers from drawbacks such as lower overall yields, increased consumption of solvents and reagents, and higher operational costs. One-pot synthesis emerges as an elegant and efficient alternative. By combining multiple reaction steps into a single, continuous process without isolating intermediates, this strategy enhances synthetic efficiency, minimizes waste, and accelerates the discovery timeline.
This document provides a detailed guide to a robust one-pot procedure starting from the readily available 2-bromothiophene-3-carboxylic acid. The protocol details the in situ formation of this compound followed by immediate amidation, yielding valuable N-substituted 2-bromothiophene-3-carboxamides. These products are not only of interest in their own right but are also key precursors for more complex heterocyclic systems, such as the thieno[3,2-c]pyrazol-3-amines, which have been investigated as potent inhibitors for targets like Glycogen Synthase Kinase 3β (GSK-3β) in the context of Alzheimer's disease.[3][4][5][6]
Reaction Overview and Mechanistic Insights
The core of this protocol is a one-pot, two-step sequence: (1) the conversion of a carboxylic acid to a highly reactive acyl chloride, and (2) the subsequent nucleophilic acyl substitution by an amine to form a stable amide.[7]
Step 1: Acyl Chloride Formation 2-Bromothiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂). This reaction is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the true catalytic species that activates the carboxylic acid, leading to the formation of the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the product.[8][9]
Step 2: Amidation Once the acyl chloride is formed in situ, a primary or secondary amine is introduced along with a non-nucleophilic base, typically triethylamine (Et₃N) or pyridine. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion forms the desired amide. The base serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
The overall transformation is depicted below:
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 31555-60-9: 5-Bromo-2-thiophenecarbonyl chloride [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of thieno[3,2- c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Flow Chemistry Architectures for 2-Bromothiophene-3-carbonyl chloride
Executive Summary
2-Bromothiophene-3-carbonyl chloride (CAS: 25796-68-3) is a high-value heterocyclic building block, primarily utilized in the synthesis of thieno[2,3-d]pyrimidine kinase inhibitors (e.g., VEGFR-2, c-Met targets). However, its deployment in batch chemistry is often bottlenecked by two factors: the vigorous exotherm of the acid chloride functionality during nucleophilic attack, and the competitive hydrolysis rate in non-anhydrous environments.
This Application Note details continuous flow methodologies that circumvent these limitations. By transitioning to flow, researchers can:
-
Eliminate Hydrolysis: Closed-system architecture prevents moisture ingress, maximizing atom economy.
-
Telescope Reactions: Perform sequential amidation and Suzuki-Miyaura cross-coupling without isolating the intermediate amide, utilizing the C2-bromine handle.
-
Enhance Safety: Manage the HCl byproduct and exotherms within micro-reactors rather than bulk vessels.
Chemical Profile & Handling
Molecule: this compound Hazards: Corrosive (Skin Corr. 1B), Lachrymator, Moisture Sensitive.
| Parameter | Specification | Flow Implication |
| State | Solid/Low-melting solid | Must be dissolved in carrier solvent (DCM or 2-MeTHF) prior to injection. |
| Reactivity | High (Acid Chloride) | Requires anhydrous solvents; lines must be flushed with dry solvent before use. |
| Byproduct | HCl (gas/salt) | Requires base scavenger (DIPEA/Et3N) to prevent salt clogging in channels. |
| Material | Corrosive | Wetted parts must be PTFE, PFA, or Hastelloy (avoid 316SS for long-term storage). |
Application I: High-Throughput Amide Library Generation
The primary application of this scaffold is the generation of amide libraries for Structure-Activity Relationship (SAR) studies. In batch, the addition of amines to the acid chloride requires slow addition at 0°C. In flow, this is instantaneous at room temperature (RT).
Reaction Scheme
Flow Protocol
Objective: Synthesize N-benzyl-2-bromothiophene-3-carboxamide (Model Substrate).
Reagents:
-
Stream A: this compound (0.5 M in dry DCM).
-
Stream B: Benzylamine (0.55 M) + DIPEA (0.6 M) in dry DCM. Note: Excess amine/base ensures complete consumption of the acid chloride.
Hardware Setup:
-
Pumps: 2x Syringe Pumps or HPLC Piston Pumps.
-
Reactor: T-Mixer (PEEK, 0.5 mm ID)
PFA Reactor Coil (2 mL volume). -
BPR: 40 psi (Back Pressure Regulator) to prevent solvent cavitation and keep HCl in solution until exit.
Step-by-Step Procedure:
-
System Prep: Flush system with anhydrous DCM for 10 minutes.
-
Flow Rate: Set Stream A to 0.5 mL/min and Stream B to 0.5 mL/min (Total flow = 1.0 mL/min).
-
Residence Time: 2 minutes (Reactor Volume / Total Flow).
-
Collection: Collect output into a flask containing saturated NaHCO3 (quenching).
-
Workup: Separate phases; the organic layer is dried (MgSO4) and evaporated.
Why This Works:
The T-mixer ensures rapid micromixing (
Application II: Telescoped Amidation & Suzuki-Miyaura Coupling
This advanced protocol demonstrates the true power of the scaffold. The 2-position bromine is utilized immediately after amidation to install biaryl systems, a common motif in drug discovery.
Reaction Logic[1]
-
Step 1 (Amidation): Generate the amide in situ.
-
Step 2 (Coupling): Mix the crude amide stream with a boronic acid and catalyst stream.
-
Step 3 (Heating): Pass through a heated coil to effect the cross-coupling.
Diagrammatic Workflow (Graphviz)
Caption: Telescoped workflow combining rapid amidation with downstream Palladium-catalyzed cross-coupling.
Detailed Protocol
Solvent Switch: DCM is unsuitable for Suzuki coupling (poisoning Pd, low boiling point). Use 2-Methyltetrahydrofuran (2-MeTHF) as it dissolves the acid chloride, is water-miscible enough for the Suzuki base, and allows higher temperatures.
Reagents:
-
Stream A: this compound (0.2 M in 2-MeTHF).
-
Stream B: Aniline derivative (0.22 M) + Et3N (0.5 M) in 2-MeTHF.
-
Stream C: Phenylboronic acid (0.3 M) + K3PO4 (0.6 M) + Pd(dppf)Cl2 (1 mol%) in 2-MeTHF/Water (9:1).
Hardware Parameters:
-
Reactor 1 (Amidation): Ambient temperature, 2 min residence time.
-
Reactor 2 (Suzuki): Heated coil reactor (Stainless steel or PFA) set to 100°C .
-
System Pressure: 100 psi (approx 7 bar) BPR is required to keep solvents liquid at 100°C.
Procedure:
-
Equilibration: Pump pure 2-MeTHF through all lines. Bring Reactor 2 to 100°C.
-
Step 1 Injection: Start Streams A and B. Allow the amide plug to reach Mixer 2.
-
Step 2 Injection: Start Stream C. The combined stream enters the heated zone.
-
Reaction: The Pd-catalyzed cycle (Oxidative addition into C-Br
Transmetallation Reductive Elimination) occurs in the heated zone. -
Output: The effluent contains the biaryl amide.
-
Purification: The output is washed with water (removes salts/base) and passed through a silica scavenger cartridge (e.g., Thiol-silica) to remove Palladium before evaporation.
Scientific Rationale & Troubleshooting
Why Flow for this Molecule?
-
Acid Chloride Stability: In batch, opening the bottle of this compound repeatedly introduces atmospheric moisture, hydrolyzing it to the acid (which is unreactive to amines without coupling agents). In flow, the solution is made once under inert gas and pumped indefinitely without degradation.
-
Mixing Control: The reaction with amines is diffusion-controlled. Poor mixing in batch leads to localized hot spots. Flow mixers ensure stoichiometric unity.
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Clogging at Mixer 1 | Amine salt (Et3N·HCl) precipitating. | Switch base to DIPEA (more soluble salts) or add 5% DMF to the solvent mixture. |
| Low Yield (Suzuki) | Pd catalyst deactivation or oxygen presence. | Degas Stream C (Suzuki reagents) thoroughly with Argon/Nitrogen. Ensure BPR is sufficient to prevent gas bubbles. |
| Corrosion | Green/Blue tint in output. | Acid chloride is corroding stainless steel. Switch to Hastelloy or PFA/PTFE tubing for Stream A. |
References
-
Flow Amidation of Acid Chlorides
-
Suzuki-Miyaura Coupling in Flow
-
Thienopyrimidine Synthesis (Target Relevance)
-
Rashad, A. E., et al. "Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry2010 , 45(11), 5251-5257. Link
-
-
Handling of Thiophene Acid Chlorides
-
Sigma-Aldrich/Merck Safety Data Sheet (SDS) for this compound. Link
-
Sources
Application Note: Strategic Use of Protecting Groups in Reactions with 2-Bromothiophene-3-carbonyl Chloride
Abstract
2-Bromothiophene-3-carbonyl chloride is a highly reactive and versatile building block in medicinal chemistry and materials science, prized for its utility in introducing the 2-bromothiophene-3-carboxamide moiety. However, its high electrophilicity necessitates a carefully planned synthetic strategy, particularly when reacting with multifunctional nucleophiles. This application note provides a comprehensive guide for researchers on the strategic selection and implementation of protecting groups for amines, alcohols, and thiols to achieve chemoselective acylation with this compound. We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a logical framework for navigating complex synthetic challenges.
Introduction: The Synthetic Challenge
This compound is an acyl chloride, a class of compounds characterized by a highly electrophilic carbonyl carbon. This reactivity is advantageous for forming robust amide or ester bonds under mild conditions but presents a significant challenge when the target nucleophile is part of a molecule containing other sensitive functional groups.[1][][3] For instance, reacting the acyl chloride with an amino alcohol could lead to a non-selective mixture of N-acylated, O-acylated, and N,O-diacylated products.
Protecting groups are temporary modifications of a functional group to render it inert during a specific chemical transformation.[4][5] The successful application of a protecting group strategy hinges on three core principles:
-
Selective Introduction: The protecting group must be installed onto the desired functional group in high yield without affecting other parts of the molecule.
-
Stability: It must remain intact under the conditions of the primary reaction (in this case, acylation with this compound).
-
Selective Removal: The protecting group must be cleanly removed in high yield under conditions that do not compromise the newly formed product or other functional groups.
This guide will explore robust protecting group strategies for the most common nucleophilic functional groups encountered in drug development: amines, alcohols, and thiols.
Figure 1: A generalized workflow for employing a protecting group strategy in a selective acylation reaction.
Protecting Group Strategies for Amines
Amines are highly nucleophilic and react readily with acyl chlorides.[1][6] Protecting an amine involves converting it into a less nucleophilic form, typically a carbamate or an amide. Carbamates are generally preferred due to their milder deprotection conditions compared to the often harsh requirements for amide hydrolysis.[7]
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups in organic synthesis, valued for its stability to a wide range of non-acidic conditions and its straightforward removal with acid.[8][9][10]
-
Rationale: The Boc group is stable to the basic conditions (e.g., using a pyridine or triethylamine as an HCl scavenger) typically employed in acylation reactions with acyl chlorides. Its removal is orthogonal to many other protecting groups, such as silyl ethers.
-
Mechanism of Protection: The amine attacks the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O), forming a carbamate.[8][9]
Protocol 2.1.1: Boc-Protection of a Primary Amine
-
Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Reagent Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2.1.2: Boc-Deprotection (Acidolysis)
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. Alternatively, a saturated solution of HCl in diethyl ether or 1,4-dioxane can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete deprotection (typically 0.5-2 hours). Effervescence (CO₂ evolution) is often observed.[10][11]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent. The product is typically obtained as the corresponding amine salt (e.g., TFA or HCl salt). To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) before extraction.
Protecting Group Strategies for Alcohols
Alcohols, while less nucleophilic than amines, will react with highly reactive acyl chlorides, especially in the presence of a base. Silyl ethers are the most common and versatile protecting groups for alcohols due to their ease of formation, tunable stability, and mild deprotection conditions.[12][13][14]
tert-Butyldimethylsilyl (TBS) Ethers
The TBS group is robust and stable to a wide range of reaction conditions, including basic and organometallic reagents, but is readily cleaved by fluoride ions or acidic conditions.[15]
-
Rationale: TBS ethers are completely stable to the conditions required for the acylation of a separate amine functionality. The choice of deprotection reagent (acid vs. fluoride) provides valuable flexibility and orthogonality.
-
Mechanism of Protection: The alcohol, typically activated by a base like imidazole, attacks the silicon atom of tert-butyldimethylsilyl chloride (TBS-Cl), displacing the chloride.[15]
Protocol 3.1.1: TBS-Protection of a Primary Alcohol
-
Dissolution: Dissolve the alcohol substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor by TLC for the disappearance of the starting alcohol (typically 4-16 hours).
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Protocol 3.1.2: TBS-Deprotection (Fluoride-Mediated)
-
Dissolution: Dissolve the TBS-protected substrate (1.0 eq) in THF (approx. 0.1 M).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture and monitor by TLC (typically 1-4 hours).
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Note: For acid-sensitive substrates, fluoride-mediated deprotection is the method of choice. For substrates with other fluoride-labile groups, acidic deprotection (e.g., using acetic acid in THF/water or HCl in methanol) is a viable alternative.[16][17][18]
Protecting Group Strategies for Thiols
Thiols are highly nucleophilic, often more so than corresponding alcohols, and can be easily oxidized.[19] Protection is crucial to prevent both unwanted acylation and side reactions like disulfide formation.
Trityl (Tr) Group
The bulky trityl group provides excellent steric protection. It is introduced under basic conditions and is typically removed with mild acid, often in the presence of a scavenger to trap the stable trityl cation.
-
Rationale: The trityl group is stable to the basic conditions of the acylation reaction and can be removed under conditions that are often orthogonal to base-labile or hydrogenation-sensitive groups.
-
Mechanism of Protection: The thiolate anion, formed by deprotonation with a mild base, acts as a nucleophile and displaces the chloride from trityl chloride.
Protocol 4.1.1: Trityl-Protection of a Thiol
-
Dissolution: Dissolve the thiol (1.0 eq) in anhydrous DMF or DCM.
-
Reagent Addition: Add triethylamine (1.1 eq) followed by trityl chloride (Tr-Cl, 1.05 eq).
-
Reaction: Stir the reaction at room temperature until completion as monitored by TLC (typically 2-6 hours).
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Protocol 4.1.2: Trityl-Deprotection
-
Dissolution: Dissolve the trityl-protected thiol (1.0 eq) in DCM.
-
Scavenger Addition: Add a scavenger such as triethylsilane (TES, 2-5 eq). This traps the trityl cation and prevents side reactions.
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Stir at 0 °C to room temperature until deprotection is complete by TLC (typically 30-60 minutes).
-
Work-up: Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA. The crude product can then be purified by chromatography.
Case Study: Selective N-Acylation of 3-Amino-1-propanol
Objective: Synthesize N-(3-hydroxypropyl)-2-bromothiophene-3-carboxamide from 3-amino-1-propanol and this compound.
A direct reaction would lead to a mixture of products. The correct strategy involves protecting the more reactive primary alcohol before acylation of the amine.
Figure 2: Workflow for the selective N-acylation of 3-amino-1-propanol.
This strategy ensures that the highly electrophilic acyl chloride reacts exclusively with the intended amine nucleophile, as the protected silyl ether is inert to the reaction conditions. The final deprotection step under mild, fluoride-mediated conditions yields the desired product cleanly.
Summary of Protecting Group Stability
The choice of a protecting group is dictated by the overall synthetic route. The following table provides a quick reference for the stability of the discussed protecting groups to common reaction conditions.
| Protecting Group | Functional Group | Stable to Strong Base | Stable to Strong Acid | Stable to H₂/Pd-C | Stable to Fluoride | Primary Deprotection Method |
| Boc | Amine | Yes[8] | No | Yes[8] | Yes | Strong Acid (TFA, HCl)[10][11] |
| TBS | Alcohol | Yes | No | Yes | No | Fluoride (TBAF) or Acid[15] |
| Tr | Thiol | Yes | No | Yes | Yes | Mild Acid + Scavenger[20] |
Conclusion
The successful synthesis of complex molecules using reactive building blocks like this compound is critically dependent on the judicious use of protecting groups. By understanding the reactivity of the substrate and the stability of various protecting groups, researchers can design logical and efficient synthetic pathways. The Boc (amine), TBS (alcohol), and Tr (thiol) groups offer a robust and versatile toolkit for achieving chemoselectivity. The protocols and strategies outlined in this note provide a solid foundation for drug development professionals and scientists to confidently tackle synthetic challenges involving this valuable reagent.
References
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]
-
Title: 17.8: Protection of Alcohols Source: Chemistry LibreTexts URL: [Link]
-
Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]
-
Title: 23.13: Protection of Amino Groups in Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: Protecting group Source: Wikipedia URL: [Link]
-
Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: 3-bromothiophene Source: Organic Syntheses URL: [Link]
-
Title: Thiophene-3-carbonyl Chloride Source: MDPI URL: [Link]
-
Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]
-
Title: Alcohol Protecting Groups Source: University of Windsor Chemistry URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: TBS Protection - Common Conditions Source: The Organic Synthesis Archive URL: [Link]
-
Title: TBS Protecting Group: TBS Protection & Deprotection Source: Total Synthesis URL: [Link]
-
Title: Acyl Protective Groups Source: Chem-Station URL: [Link]
-
Title: Alcohol or phenol synthesis by silyl ether cleavage Source: Organic Chemistry Portal URL: [Link]
-
Title: Protecting Thiol Group in Presence of Alcohol Source: Reddit (r/Chempros) URL: [Link]
-
Title: Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Thiophene-3-carbonyl Chloride Source: ResearchGate URL: [Link]
-
Title: Carbonyl Compounds′ Journey to Amide Bond Formation Source: ResearchGate URL: [Link]
-
Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]
- Title: IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES Source: Google Patents URL
-
Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Chemistry of 2-aminothiophene-3-carboxamide and related compounds Source: TÜBİTAK Academic Journals URL: [Link]
-
Title: A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation Source: Indian Journal of Chemistry URL: [Link]
-
Title: Mechanism Explained: Acyl Protecting Groups for Amines Source: YouTube URL: [Link]
-
Title: Making Amides from Acyl Chlorides Source: Chemistry LibreTexts URL: [Link]
-
Title: Thiol vs carboxylic acid reactivity to acyl chlorides? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: 24.7: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Source: Semantic Scholar URL: [Link]
-
Title: 2-Bromothiophene Source: PubChem URL: [Link]
-
Title: Direction of 3-bromothiophene acylation with succinyl chloride Source: ResearchGate URL: [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Protective Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. total-synthesis.com [total-synthesis.com]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 17. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 18. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of 2-Bromothiophene-3-carbonyl chloride with Amines
Welcome to the technical support center for chemists working with 2-bromothiophene-3-carbonyl chloride. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting for common side reactions encountered when coupling this reagent with primary and secondary amines. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high yields of your desired 2-bromothiophene-3-carboxamide product.
Frequently Asked Questions (FAQs) on Common Side Reactions
Question 1: My reaction is consuming the this compound, but I'm isolating 2-bromothiophene-3-carboxylic acid instead of my target amide. What is happening?
Answer: This is a classic case of hydrolysis. This compound is a highly reactive acyl chloride, making it very susceptible to reaction with water. Even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to the rapid formation of the corresponding carboxylic acid, which is often difficult to separate from the desired amide product.[1]
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic. Water, acting as a nucleophile, attacks this carbon, leading to the elimination of HCl and the formation of the carboxylic acid. This process is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or electronically deactivated.
Troubleshooting Flowchart: Hydrolysis
Caption: Troubleshooting decision tree for hydrolysis.
Question 2: I'm observing a significant amount of a byproduct with approximately double the mass of my expected product. What could this be?
Answer: You are likely observing the formation of a diacylated amine. This occurs when a primary amine is acylated twice by the this compound. This side reaction is particularly prevalent if the initially formed amide is deprotonated by the base, generating a nucleophilic amidate that can react with a second molecule of the acyl chloride.
Causality: The reaction of an acyl chloride with a primary amine produces one equivalent of HCl.[2][3] A base is required to neutralize this acid. If a strong, non-sterically hindered base is used, or if reaction temperatures are too high, the base can deprotonate the newly formed amide. This creates a highly reactive nucleophile that can compete with the starting amine for the acyl chloride.
Mechanism of Diacylation
Caption: Formation of the diacylated byproduct.
Question 3: My reaction is turning dark, and I see a complex mixture of products upon analysis. Could the thiophene ring itself be reacting?
Answer: While the carbonyl group is the most reactive site, side reactions involving the thiophene ring can occur under certain conditions. The electron-rich thiophene ring can be susceptible to electrophilic attack. Although the carbonyl group is deactivating, harsh conditions (e.g., strong Lewis acids, high temperatures) could promote side reactions.[4][5] More commonly, complex product mixtures and discoloration arise from the decomposition of the starting material or product, or from dimerization reactions, especially if the reaction is heated for prolonged periods.[6]
Troubleshooting Guides & Protocols
Protocol 1: Minimizing Hydrolysis - The Rigorous Anhydrous Schotten-Baumann Procedure
This protocol is designed for the acylation of primary and secondary amines where hydrolysis is a competing side reaction. The Schotten-Baumann reaction conditions, using a base to neutralize the generated HCl, are standard for this transformation.[7]
1. Preparation (The Dry Box or Glove Bag is Your Friend):
- Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
- Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent).
- Ensure your amine is dry. If it is a salt, ensure it is fully neutralized and dried. If it is a liquid, consider distilling it.
- Use a fresh bottle of this compound.
2. Reaction Setup:
- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a thermometer, add the amine (1.0 eq) and dissolve it in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), see Table 1).
- Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2 eq). See Table 2 for guidance.
- Cool the solution to 0 °C using an ice-water bath.
3. The Critical Addition:
- In a separate dry flask, dissolve this compound (1.05 eq) in the same anhydrous solvent.
- Add the acyl chloride solution to the cooled amine solution dropwise via a syringe or dropping funnel over 20-30 minutes. Crucial: Maintain the internal temperature below 5 °C during the addition. Violent reactions can occur with rapid addition.[2][8]
4. Reaction and Workup:
- After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
- Dilute HCl (e.g., 1 M) to remove the base and any unreacted amine.
- Saturated sodium bicarbonate solution to remove any 2-bromothiophene-3-carboxylic acid formed via hydrolysis.
- Brine to remove residual water.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by column chromatography or recrystallization.
Table 1: Recommended Anhydrous Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 40 | 9.1 | Excellent for dissolving most reagents. Low boiling point makes for easy removal. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good general-purpose solvent. Must be freshly distilled from Na/benzophenone to remove peroxides and water. |
| Acetonitrile (MeCN) | 82 | 37.5 | More polar option. Ensure high purity. |
| Toluene | 111 | 2.4 | Useful for higher temperature reactions, though generally not needed for acyl chlorides. |
Table 2: Selection of Base
| Base | pKa of Conjugate Acid | Nucleophilicity | Notes |
| Triethylamine (TEA) | 10.75 | Moderate | Common and effective. Can sometimes act as a nucleophilic catalyst. |
| Diisopropylethylamine (DIPEA) | 11.0 | Low (Sterically Hindered) | "Hünig's base". Excellent choice to minimize side reactions as it is non-nucleophilic.[9] |
| Pyridine | 5.25 | Moderate | Can also act as a nucleophilic catalyst. Generally, more basic amines are preferred. |
| 2,6-Lutidine | 6.65 | Low (Sterically Hindered) | A good choice for acid-sensitive substrates. |
Protocol 2: Suppressing Diacylation of Primary Amines
This protocol focuses on modifying stoichiometry and reaction conditions to favor mono-acylation.
1. Stoichiometry is Key:
- Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the this compound (1.0 equivalent). This ensures the acyl chloride is more likely to react with the more nucleophilic starting amine rather than the less nucleophilic amide product.
- Use at least two equivalents of a non-nucleophilic base like DIPEA. The first equivalent neutralizes the HCl produced, and the second ensures the reaction medium remains basic, preventing the protonation of the primary amine.
2. Inverse Addition at Low Temperature:
- Set up the reaction as described in Protocol 1, but with a key change in the addition sequence.
- Prepare a solution of the primary amine (1.1 eq) and DIPEA (2.2 eq) in anhydrous DCM and cool to -20 °C or even -78 °C (dry ice/acetone bath).
- In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous DCM.
- Slowly add the acyl chloride solution to the cold amine solution. This maintains a high concentration of the amine relative to the acyl chloride throughout the addition, statistically favoring the initial reaction.
3. Monitoring and Workup:
- Keep the reaction at a low temperature and monitor carefully. Once the acyl chloride is consumed (as determined by TLC or LC-MS, quenching an aliquot with methanol can help visualize the methyl ester spot), proceed with the aqueous workup as described in Protocol 1. The excess amine will be removed during the acidic wash.
References
-
Patsnap. (2020). Preparation method of 2-bromothiophene. Eureka. Retrieved from [Link]
-
ResearchGate. (2025). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene.
-
ChemHelp ASAP. (2019, November 12). Synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]
-
Gronowitz, S. (n.d.). 3-bromothiophene. Organic Syntheses Procedure. Retrieved from [Link]
-
NIH. (n.d.). Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. Retrieved from [Link]
-
MDPI. (n.d.). Thiophene-3-carbonyl Chloride. Retrieved from [Link]
-
ResearchGate. (2025). Thiophene-3-carbonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
-
Clark, J. (n.d.). Reactions of acyl chlorides with ammonia or primary amines. Chemguide. Retrieved from [Link]
-
ResearchGate. (2025). Direction of 3-bromothiophene acylation with succinyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN111763194A - A kind of preparation method of 2-bromothiophene.
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2017, September 30). How can I stannylate a thiophene at the 2-position that has an amide at the 3-position?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]
-
Reddit. (2025, January 15). Amide coupling. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
MDPI. (n.d.). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Retrieved from [Link]
Sources
- 1. 2-Bromothiophene-3-carboxamide | 189330-06-1 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
preventing hydrolysis of 2-Bromothiophene-3-carbonyl chloride during reaction
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Handling & Stabilization of 2-Bromothiophene-3-carbonyl chloride
Executive Summary: The Hydrolysis Challenge
This compound is a critical electrophilic intermediate often used in the synthesis of bioactive thiophene derivatives.[1] Like all acid chlorides, it is acutely moisture-sensitive .[1]
The central failure mode in its application is hydrolysis , where atmospheric or solvent-borne moisture attacks the carbonyl carbon. This converts the reactive acid chloride back into the inert parent acid (2-Bromothiophene-3-carboxylic acid) and corrosive hydrochloric acid (HCl).[1]
The Cost of Failure:
-
Stoichiometric Imbalance: Hydrolysis consumes your electrophile, leaving unreacted nucleophiles (amines/alcohols) that complicate purification.
-
Side Reactions: Generated HCl can degrade acid-sensitive protecting groups or induce polymerization in sensitive substrates.[1]
-
Solid Formation: The parent acid is often a solid that precipitates, clogging flow lines or confusing visual monitoring.
This guide provides a self-validating protocol to eliminate hydrolysis vectors during storage, transfer, and reaction.
Pre-Reaction: Storage & Solvent Protocols
Q: How should I store the bulk material?
A: The "Double-Barrier" Method. Never rely on the manufacturer’s original cap once opened.
-
Primary Barrier: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and forms a "blanket" over the liquid/solid.
-
Secondary Barrier: Place the sealed vial inside a secondary desiccator or a jar containing active desiccant (e.g., Drierite™ or P₂O₅).
-
Temperature: Store at 2–8°C . Cold temperatures slow the kinetic rate of hydrolysis from any trapped moisture.
Q: Which solvents are compatible, and how dry must they be?
A: <50 ppm Water Content is Mandatory. Using "HPLC grade" solvent is a common error; it often contains too much water.
| Solvent | Recommended Drying Method | Compatibility Note |
| Dichloromethane (DCM) | Distillation over CaH₂ or passage through activated alumina columns.[1] | Excellent solubility; standard for acylations. |
| Tetrahydrofuran (THF) | Distillation over Na/Benzophenone or storage over 3Å Molecular Sieves. | Good, but ensure it is peroxide-free.[1] |
| Toluene | Distillation over Na or storage over 3Å Molecular Sieves. | Ideal for reflux conditions; azeotropes water. |
| DMF (Catalytic) | Store over 4Å Molecular Sieves. | Used only if generating the acid chloride in situ. |
Pro-Tip: Add activated 3Å Molecular Sieves directly to the reaction flask for 2-4 hours before adding the acid chloride. This acts as an internal scavenger.
Operational Workflow: The "Closed-Loop" Transfer
The moment the acid chloride is exposed to air, hydrolysis begins. You must use a Closed-Loop Transfer technique.[1]
Step-by-Step: Cannula/Syringe Transfer
-
Vessel Prep: Flame-dry all glassware under vacuum and backfill with Argon (3 cycles).
-
Septum Seal: Cap the source vial and the reaction flask with rubber septa. Secure with copper wire or parafilm.
-
Positive Pressure: Insert a nitrogen/argon line into the source vial to create positive pressure.
-
Transfer:
Visualizing the Failure Mode
The following diagram illustrates the competing pathways. Your goal is to block the "Moisture Pathway" (red) to favor the "Nucleophilic Attack" (green).
Caption: Competitive pathways. Hydrolysis (Red) is irreversible and competes with the desired acylation (Green). Exclusion of H₂O is the only control variable.
Troubleshooting & FAQs
Q: I see a white precipitate forming immediately upon addition. Is my reaction ruined?
Diagnosis: This is likely Amine Hydrochloride Salt (if using an amine nucleophile) or Hydrolyzed Acid (if wet).[1]
-
Test: Take a small aliquot. Add water.
-
If it dissolves: It is likely the amine salt (normal byproduct).
-
If it remains insoluble: It is likely 2-Bromothiophene-3-carboxylic acid (hydrolysis product).[1]
-
-
Solution: If it's the acid, your solvent was wet. Filter, re-dry solvent, and add fresh acid chloride (adjust stoichiometry).
Q: How do I monitor the reaction? TLC smears the Acid Chloride.
A: Never spot Acid Chlorides directly. Silica gel contains water, which hydrolyzes the compound on the plate, showing a streak (the acid).
-
The "Mini-Quench" Method:
-
Take 1 drop of the reaction mixture.
-
Add it to a vial containing 0.5 mL dry Methanol .
-
Wait 1 minute. (This converts the acid chloride to the stable Methyl Ester ).
-
Spot this solution on TLC. You will see a distinct spot for the methyl ester, allowing you to track the disappearance of the starting material cleanly.
-
Q: Can I make the acid chloride in situ to avoid storage issues?
A: Yes, and this is highly recommended.
-
Suspend 2-Bromothiophene-3-carboxylic acid in dry DCM.
-
Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF .
-
Stir until gas evolution (CO/CO₂) ceases (approx. 1-2 hours).
-
Crucial Step: Evaporate the solvent/excess oxalyl chloride under vacuum to remove HCl.
-
Re-dissolve the residue in fresh dry solvent and use immediately. This avoids shelf-life degradation entirely [1].[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]
-
Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from Sigma-Aldrich.[1][2]
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Protocols for drying DCM and THF).
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. (Techniques for inert atmosphere handling). [1]
Sources
Technical Support Center: Characterization of Impurities in 2-Bromothiophene-3-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 2-Bromothiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this highly reactive intermediate. As a key building block in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This document moves beyond simple protocols to provide a deep understanding of the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses the most common high-level questions regarding impurities in this compound.
Q1: What are the primary impurities I should expect to find in a sample of this compound?
A1: Impurities can be broadly categorized into three main sources: the synthetic route, degradation, and storage.
-
Process-Related Impurities: These originate from the starting materials and reagents used during synthesis.
-
Unreacted Starting Material: The most common precursor is 2-Bromothiophene-3-carboxylic acid. Its presence indicates an incomplete reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Isomeric Impurities: The synthesis of the 2-bromo-3-carboxy thiophene precursor is not always perfectly selective. You may encounter small amounts of positional isomers such as 3-Bromothiophene or 2-Bromothiophene. For instance, the synthesis of 3-bromothiophene can result in contamination with about 0.5% of 2-bromothiophene.[1]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, chloroform, toluene) may be present. Their limits are strictly regulated by ICH guidelines.[2]
-
-
Degradation Impurities: The acyl chloride functional group is highly susceptible to hydrolysis.
-
2-Bromothiophene-3-carboxylic acid: This is the primary and most critical degradation product, formed by the reaction of the acyl chloride with ambient moisture or residual water in solvents.[3] Due to the high reactivity of acyl chlorides, this hydrolysis can occur rapidly upon exposure to the atmosphere.
-
-
By-products of Synthesis:
-
Anhydride Formation: Two molecules of the corresponding carboxylic acid can react, or the acyl chloride can react with the carboxylic acid, to form an anhydride. This is a common side reaction if the conversion to the acyl chloride is not complete.
-
Q2: Why is the characterization of these specific impurities so critical in drug development?
A2: The rigorous identification and control of impurities are mandated by regulatory bodies like the FDA and EMA. The rationale is threefold:
-
Safety: Impurities can have their own pharmacological or toxicological effects, different from the intended API. An uncharacterized impurity is an unknown risk.
-
Efficacy: Impurities can potentially reduce the efficacy of the API. Reactive impurities, like the starting acyl chloride, could react with the API or excipients in the final drug formulation, leading to instability and loss of potency.
-
Process Control: A well-defined impurity profile is a direct reflection of a well-controlled and reproducible manufacturing process. Tracking impurities helps in optimizing reaction conditions and ensuring batch-to-batch consistency.
Q3: My compound is a solid. How can it be so sensitive to atmospheric moisture?
A3: While this compound is a solid at room temperature, its reactivity remains high. The hydrolysis reaction can occur on the surface of the solid material upon exposure to air. The process is often accelerated by repeated opening and closing of the container, which introduces fresh moisture. For this reason, it is imperative to handle the material under an inert atmosphere (e.g., nitrogen or argon) and store it in tightly sealed containers with a desiccant.[3]
Part 2: Analytical Strategy & Troubleshooting Guide
This section provides a logical workflow for analysis and addresses specific experimental challenges.
Overall Analytical Workflow
A multi-technique approach is essential for comprehensive characterization. The following workflow ensures that both the bulk material and trace impurities are adequately assessed.
Caption: Recommended analytical workflow for impurity profiling.
Troubleshooting Common Issues
Q4: I suspect my sample has degraded. What is the fastest way to confirm hydrolysis?
A4: Fourier-Transform Infrared (FT-IR) spectroscopy is the most rapid and straightforward method. The causality is based on the distinct vibrational frequencies of the functional groups involved.
-
What to Look For:
-
A pure, non-degraded sample will show a very strong and sharp carbonyl (C=O) stretching band characteristic of an acyl chloride, typically in the range of 1775-1810 cm⁻¹ .[4][5]
-
A hydrolyzed sample will show two changes:
-
The appearance of a broad O-H stretching band from the carboxylic acid, anywhere from 2500-3300 cm⁻¹ .
-
The acyl chloride C=O peak will diminish, and a new carbonyl peak for the carboxylic acid will appear at a lower frequency, typically 1700-1725 cm⁻¹ .
-
-
Expert Tip: Run a quick FT-IR spectrum as soon as you receive a new batch or before starting a reaction. This simple check can save significant time and prevent the use of substandard material.
Q5: I am trying to develop an HPLC method, but my peaks are inconsistent and the baseline is noisy. What is happening?
A5: You are likely observing on-column hydrolysis. Acyl chlorides are too reactive for direct analysis using typical reversed-phase HPLC, which uses aqueous-organic mobile phases.[6] The molecule reacts with the water and methanol in your mobile phase, leading to peak splitting, tailing, and non-reproducible results.
The Solution: Derivatization. You must convert the acyl chloride into a stable derivative before analysis. Reaction with an alcohol to form an ester is a common and effective strategy.[6]
Workflow for HPLC Analysis via Derivatization
Caption: Derivatization workflow for HPLC sample preparation.
This derivatization step is crucial because it converts the highly reactive acyl chloride into a stable methyl ester, which is perfectly suited for reversed-phase chromatography. Any 2-Bromothiophene-3-carboxylic acid present as an impurity will remain as an acid, allowing for clear chromatographic separation between the main component (as its ester) and its primary degradant.
Q6: My GC-MS results show several small peaks close to the main peak. How can I determine if they are isomers?
A6: GC-MS is an excellent tool for separating and identifying volatile isomers. The key lies in interpreting the mass fragmentation patterns.
-
Fragmentation Analysis: While positional isomers will have the same molecular ion peak (M+), their fragmentation patterns may differ slightly. However, for closely related isomers like bromothiophenes, the spectra can be very similar.
-
Retention Time: The most reliable indicator is retention time. Isomers often have slightly different boiling points and polarities, leading to different elution times on a GC column.
-
Confirmation with Standards: The definitive way to confirm the identity of an isomeric impurity is to inject a certified reference standard of the suspected isomer (e.g., 3-Bromothiophene, 2-Bromothiophene) and compare the retention time.[7][8]
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for your laboratory analysis. Always ensure you are working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).
Protocol 1: HPLC-UV Analysis via Methyl Ester Derivatization
This method quantifies the parent compound (as its ester) and its primary hydrolytic impurity, 2-Bromothiophene-3-carboxylic acid.
-
Derivatization (Sample Preparation):
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 10.0 mL of a solution containing anhydrous acetonitrile, 5% anhydrous methanol, and 0.1% pyridine (the base catalyzes the reaction).
-
Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 15 minutes to ensure complete conversion of the acyl chloride to the methyl ester.
-
This solution is now ready for injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column provides good retention and separation. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure carboxylic acid is protonated for better peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 40% B | Gradient elution is necessary to separate the more polar carboxylic acid from the less polar methyl ester. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Detection (UV) | 254 nm | Thiophene derivatives generally show strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration. |
-
Self-Validation/System Suitability:
-
Before sample analysis, inject a standard mixture containing both methyl 2-bromo-3-thiophenecarboxylate and 2-Bromothiophene-3-carboxylic acid to confirm peak identification and ensure the resolution between the two peaks is greater than 2.0.
-
Perform a blank injection (reagents only) to ensure no interfering peaks are present.
-
Protocol 2: GC-MS for Volatile and Isomeric Impurities
This method is ideal for detecting residual solvents and process-related impurities like isomeric bromothiophenes.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a GC vial.
-
Dissolve in 1.0 mL of a suitable high-purity solvent in which the compound is stable (e.g., Dichloromethane, Anhydrous). Note: The acyl chloride will be stable for a short period in a dry, aprotic solvent. Analyze immediately after preparation.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or similar non-polar column | A general-purpose column that separates compounds primarily by boiling point. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading from the main peak. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | Separates volatile solvents at the beginning and elutes higher boiling point isomers later. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| MS Source Temp. | 230 °C | Standard ion source temperature. |
| Scan Range | 35 - 450 amu | Covers the expected mass range of impurities and the parent molecule. |
-
Data Interpretation:
-
Identify residual solvents by comparing their retention times and mass spectra to a known solvent standard library (e.g., NIST).
-
Identify isomeric impurities by comparing retention times to authentic standards, as discussed in Q6. The mass spectrum for this compound should show a characteristic molecular ion cluster around m/z 224/226 due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br).
-
References
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]
-
Gronowitz, S., & Lawesson, S. O. (1963). 3-Bromothiophene. Organic Syntheses, 43, 12. [Link]
-
PubChem. (n.d.). 2-Bromothiophene. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Bouling Chemical Co., Limited. (n.d.). 3-Chlorothiophene-2-Carbonyl Chloride | Properties, Uses, Safety Data & Supplier China. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2014). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? [Online forum post]. Retrieved January 31, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Infrared Spectroscopy. Retrieved January 31, 2026, from [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved January 31, 2026, from [Link]
-
Toth, G., et al. (2011). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Chromatographia, 73(S1), 163-169. [Link]
-
University of Rochester. (n.d.). TLC Stains. Department of Chemistry. Retrieved January 31, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. 3-Chlorothiophene-2-Carbonyl Chloride | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in Reactions of 2-Bromothiophene-3-carbonyl Chloride
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for handling 2-Bromothiophene-3-carbonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshoot common issues related to solvent selection in reactions involving this versatile reagent. Our goal is to move beyond simple protocols and explain the causal relationships between solvent choice and reaction outcomes, ensuring your experiments are both successful and reproducible.
Section 1: Understanding the Reactivity of this compound
This compound is a highly reactive acyl chloride. Its reactivity stems from the electron-deficient carbonyl carbon, which is susceptible to attack by nucleophiles. The adjacent chlorine and oxygen atoms are strongly electronegative, withdrawing electron density and making the carbon an excellent electrophile.[1] The primary reaction pathway for this class of compounds is Nucleophilic Acyl Substitution .[1][2]
The general mechanism involves two key steps:
-
Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The carbonyl group reforms by eliminating the chloride ion, which is an excellent leaving group.
The solvent's role in this process is critical. It can influence the reaction rate, the stability of intermediates, and even participate directly in the reaction, leading to unwanted byproducts.
A simplified diagram of the two-step nucleophilic acyl substitution mechanism.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during reactions with this compound, with a focus on solvent-related issues.
Q1: My reaction yield is very low, and I've isolated 2-Bromo-3-thiophenecarboxylic acid instead of my target compound. What went wrong?
A1: This is a classic case of unintended hydrolysis. Acyl chlorides react vigorously with water.[1][3] The presence of even trace amounts of moisture in your solvent or on your glassware will convert the starting material into the corresponding carboxylic acid.
Causality: Water acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate then eliminates HCl to form the stable carboxylic acid. This reaction is often faster than the reaction with your intended nucleophile, especially if the nucleophile is weak.
Troubleshooting & Prevention:
-
Use Anhydrous Solvents: Always use freshly dried solvents. Solvents can be dried over molecular sieves or by distillation from an appropriate drying agent.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Unintended reaction with water leads to a carboxylic acid byproduct.
Q2: I attempted to run a reaction with an amine nucleophile in methanol, but I isolated the methyl ester. Why did this happen?
A2: You've encountered competitive alcoholysis. Protic solvents like alcohols (methanol, ethanol) are nucleophilic and can react directly with acyl chlorides to form esters.[4] This reaction is often very fast and can outcompete other nucleophiles.
Causality: Similar to hydrolysis, the alcohol's oxygen atom attacks the carbonyl carbon. The subsequent elimination of HCl yields the corresponding ester. Using a protic solvent is generally only advisable if the goal is to synthesize the ester or carboxylic acid derivative.
Solution: For reactions with nucleophiles like amines, thiols, or organometallics, you must use an inert, aprotic solvent.
Recommended Solvents:
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone, Dimethylformamide (DMF). These solvents are ideal as they can help solvate charged intermediates without participating in the reaction.
-
Non-Polar: Toluene, Hexane. These can be used but may result in slower reaction rates due to their inability to stabilize polar intermediates.
Q3: My reaction is extremely slow in Toluene. How can I speed it up without changing the temperature?
A3: The slow rate is likely due to poor stabilization of the reaction intermediate. The nucleophilic acyl substitution mechanism proceeds through a charged, polar tetrahedral intermediate. Non-polar solvents like Toluene or Hexane do not effectively solvate this intermediate, leading to a higher activation energy and a slower reaction rate.
Causality & Solution: Switching to a polar aprotic solvent is the most effective solution. Solvents with a higher dielectric constant, such as Dichloromethane, THF, or Acetonitrile, will stabilize the polar intermediate, lowering the activation energy and accelerating the reaction.
Data Summary: Solvent Properties and Suitability
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Suitability for Nucleophilic Substitution | Rationale |
| Water | Protic | 1.000 | 80.1 | Unsuitable | Reacts to form carboxylic acid. |
| Methanol | Protic | 0.762 | 33.0 | Unsuitable | Reacts to form methyl ester.[4] |
| Dichloromethane | Polar Aprotic | 0.309 | 9.1 | Excellent | Inert, solvates intermediates, easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 7.6 | Excellent | Inert, good solvating power. Must be anhydrous. |
| Acetonitrile | Polar Aprotic | 0.460 | 37.5 | Good | Higher polarity can significantly increase rate. |
| Toluene | Non-Polar | 0.099 | 2.4 | Acceptable | Inert, but may lead to slow reaction rates. |
| Hexane | Non-Polar | 0.009 | 1.9 | Poor | Very slow reaction rates expected. |
Data sourced from Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry".[5]
Q4: How do I choose the correct solvent for my specific nucleophile?
A4: The choice depends on the reactivity of your nucleophile and the desired reaction conditions. A logical workflow can help guide your decision.
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The reaction between alcohols and acid chlorides in solvents of low polarity - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromothiophene-3-carbonyl chloride and 3-Bromothiophene-2-carbonyl chloride: A Guide for Researchers
For chemists engaged in the synthesis of novel therapeutics and functional materials, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry and materials science.[1] This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2-Bromothiophene-3-carbonyl chloride and 3-Bromothiophene-2-carbonyl chloride. Understanding the nuanced differences in their reactivity profiles is paramount for optimizing reaction conditions and achieving desired synthetic targets.
This comparison will delve into the electronic and steric factors governing the reactivity of these isomers, supported by theoretical principles and available experimental data for related compounds. We will also provide detailed experimental protocols for the synthesis and a representative reaction of these versatile reagents.
Unveiling the Isomers: A Structural Overview
This compound and 3-Bromothiophene-2-carbonyl chloride are structural isomers, differing only in the substitution pattern of the bromine atom and the carbonyl chloride group on the thiophene ring. This seemingly subtle difference has significant implications for their chemical behavior.
Caption: Molecular structures of the two isomers.
The Decisive Factors: Electronic and Steric Effects
The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this center is the key step in reactions such as amide formation, esterification, and Friedel-Crafts acylation. The substituents on the thiophene ring modulate this electrophilicity through a combination of electronic and steric effects.
Electronic Effects
The thiophene ring is an electron-rich aromatic system. Both the bromine atom and the carbonyl chloride group are electron-withdrawing groups due to the inductive effect (-I effect). However, the bromine atom also possesses lone pairs of electrons that can be delocalized into the ring through resonance (+M effect), albeit weakly. The position of these substituents relative to each other and the carbonyl group is crucial.
-
3-Bromothiophene-2-carbonyl chloride: In this isomer, the electron-withdrawing carbonyl chloride group is at the highly reactive 2-position of the thiophene ring. The bromine at the 3-position exerts its -I effect, further enhancing the electrophilicity of the carbonyl carbon. The resonance effect of bromine is less pronounced in influencing the 2-position.
-
This compound: Here, the carbonyl chloride is at the 3-position. The bromine atom at the 2-position can exert a more direct resonance effect, which can slightly counteract the inductive withdrawal of electrons from the ring. However, the primary influence on the carbonyl carbon's electrophilicity will still be the powerful inductive effect of the chlorine and oxygen atoms.
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[3][4] In the context of these two isomers, the accessibility of the carbonyl carbon to an incoming nucleophile is a key consideration.
-
3-Bromothiophene-2-carbonyl chloride: The carbonyl chloride group at the 2-position is flanked by the sulfur atom of the thiophene ring on one side and the bromine atom at the 3-position on the other. This arrangement can present some steric hindrance to the approaching nucleophile.
-
This compound: The carbonyl chloride group at the 3-position is situated between a bromine atom at the 2-position and a hydrogen atom at the 4-position. The steric bulk in the immediate vicinity of the carbonyl group is arguably less than in the 2-substituted isomer.
Therefore, from a purely steric standpoint, This compound might be expected to react faster due to the greater accessibility of its carbonyl carbon.
Predicted Reactivity: A Synthesis of Effects
The overall reactivity of these acyl chlorides will be a balance between electronic and steric effects.
| Isomer | Electronic Effect on Carbonyl Carbon | Steric Hindrance at Carbonyl Carbon | Predicted Overall Reactivity |
| This compound | Moderately electrophilic | Lower | Potentially more reactive with bulky nucleophiles |
| 3-Bromothiophene-2-carbonyl chloride | Highly electrophilic | Higher | Potentially more reactive with small nucleophiles |
It is plausible that for reactions with small, unhindered nucleophiles, the enhanced electrophilicity of 3-Bromothiophene-2-carbonyl chloride will dominate, leading to faster reaction rates. Conversely, for reactions involving bulky nucleophiles, the lower steric hindrance around the carbonyl group of This compound may become the determining factor, resulting in higher yields or faster conversions.
Experimental Protocols
While direct comparative kinetic data is not available in the literature, the following protocols provide a reliable basis for the synthesis and utilization of these compounds.
Synthesis of Precursor Carboxylic Acids
The corresponding carboxylic acids are the immediate precursors to the target acyl chlorides.
Protocol 1: Synthesis of 2-Bromothiophene-3-carboxylic acid [5]
Caption: General workflow for the synthesis of the acyl chloride and subsequent amidation.
Detailed Steps:
-
Acyl Chloride Formation:
-
Suspend the respective bromothiophene carboxylic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
-
Add an excess of oxalyl chloride or thionyl chloride (e.g., 2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in an anhydrous, inert solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the desired primary or secondary amine (2.2 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents).
-
Stir the reaction mixture and allow it to gradually warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up by washing the reaction mixture sequentially with a dilute acid (e.g., 1 M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Conclusion
The choice between this compound and 3-Bromothiophene-2-carbonyl chloride is not straightforward and depends on the specific synthetic context. Based on fundamental principles of organic chemistry:
-
3-Bromothiophene-2-carbonyl chloride is predicted to be the more electronically activated isomer towards nucleophilic attack due to the placement of the electron-withdrawing groups.
-
This compound is likely to be less sterically hindered, which may be advantageous when using bulky nucleophiles.
Researchers should consider these opposing factors when designing their synthetic strategies. For novel applications, it is recommended to perform small-scale trial reactions with both isomers to empirically determine the optimal building block for a given transformation. This guide provides the necessary theoretical framework and practical protocols to embark on such investigations.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]
-
Liu, D., Yang, B., Jang, B., Xu, B., Zhang, S., He, C., Woo, H. Y., & Hou, J. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. Chemical Communications, 53(41), 5678-5681. [Link]
-
Smirnov, V. I. (2000). Direction of 3-bromothiophene acylation with succinyl chloride. Russian Journal of Organic Chemistry, 36(10), 1523-1524. [Link]
-
Supporting Information for: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry. [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2021). What defines electrophilicity in carbonyl compounds. Physical Chemistry Chemical Physics, 23(34), 18451-18459. [Link]
-
Various Authors. (n.d.). 3-Bromothiophene. Organic Syntheses. [Link]
-
Quora. (2016, December 4). What produces steric hindrance?. [Link]
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-15. [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromothiophene. [Link]
-
Wikipedia. (n.d.). 2-Bromothiophene. [Link]
-
PubChem. (n.d.). 3-Bromothiophene. [Link]
-
PubChem. (n.d.). 3-Bromothiophene-2-carboxylic acid. [Link]
-
ResearchGate. (2014). A novel, convenient access to acylferrocenes: acylation of ferrocene with acyl chlorides in the presence of zinc oxide. [Link]
-
Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Google Patents. (n.d.).
-
PubMed. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. [Link]
Sources
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 2-Bromothiophene-3-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly within the demanding landscape of drug development, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, molecular complexity, and the overall success of a synthetic route. This guide provides an in-depth, objective comparison of 2-Bromothiophene-3-carbonyl chloride with other commonly employed acylating agents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, practical considerations, and strategic advantages that position this versatile building block as a superior choice for specific, yet broad, applications.
The Strategic Importance of the Acyl Thiophene Moiety
The thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone for designing novel therapeutic agents. Acylation, the introduction of an acyl group (R-C=O), is a fundamental transformation for building molecular complexity.[2] Therefore, acylating agents bearing the thiophene scaffold are of paramount importance.
This compound: A Profile of Reactivity and Versatility
This compound is not merely another acylating agent; it is a strategic synthetic intermediate. Its reactivity is governed by the interplay of the electron-rich thiophene ring, the electron-withdrawing carbonyl chloride, and the strategically placed bromine atom.
Chemical Properties at a Glance:
| Property | Value |
| Molecular Formula | C₅H₂BrClOS |
| Molecular Weight | 225.50 g/mol |
| Appearance | Off-white to yellow solid |
| Reactivity | Highly reactive acyl chloride |
The primary utility of this compound lies in its dual functionality. The acyl chloride group provides a highly reactive handle for forming amide, ester, and ketone linkages via nucleophilic acyl substitution.[3] Simultaneously, the bromine atom at the 2-position serves as a versatile anchor for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[4][5] This dual-reactivity profile is a significant advantage in multi-step syntheses, allowing for the rapid construction of complex molecular architectures.
Comparative Performance Analysis of Acylating Agents
To provide a clear and objective comparison, we will evaluate this compound against a selection of other common acylating agents: thiophene-2-carbonyl chloride, benzoyl chloride, and acetic anhydride. The comparison will focus on reactivity, selectivity, and the synthetic utility of the resulting products.
General Reactivity Trend:
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides.[6] This is attributed to the chloride ion being a superior leaving group compared to the carboxylate ion.
Figure 1: General reactivity hierarchy of common acylating agents.
Quantitative Comparison of Acylation Reactions:
While direct, side-by-side comparative studies under identical conditions are not extensively reported for this compound, we can compile representative data from the literature to provide a quantitative perspective on the performance of various acylating agents with common nucleophiles.
| Acylating Agent | Nucleophile | Product | Yield (%) | Reference |
| Acetyl Chloride | Aniline | Acetanilide | High | [7] |
| Acetic Anhydride | Aniline | Acetanilide | 90.6 | [8] |
| Benzoyl Chloride | Phenol | Phenyl benzoate | Approx. 2g from 1g phenol | [9] |
| Thiophene-2-carbonyl chloride | Various | Acylated products | Good to excellent | [10] |
| This compound | Aniline | N-(2-Bromothiophen-3-yl)benzamide | Expected to be high | - |
Note: The yield for this compound is an educated estimation based on the high reactivity of acyl chlorides. Specific experimental data is needed for a precise value.
Mechanistic Insights: Understanding Reactivity and Selectivity
The acylation reaction with acyl chlorides proceeds via a nucleophilic acyl substitution mechanism.[3] The highly electrophilic carbonyl carbon is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group.
Figure 2: General mechanism of nucleophilic acyl substitution.
In the case of this compound, the bromine atom exerts a -I (inductive) and +M (mesomeric) effect on the thiophene ring. While the inductive effect is electron-withdrawing, the mesomeric effect is electron-donating. These electronic effects can influence the reactivity of the acyl chloride and the regioselectivity of subsequent reactions on the thiophene ring.
Experimental Protocols: A Guide to Practical Application
To ensure the reproducibility and validation of the claims made in this guide, detailed experimental protocols are provided below.
Protocol 1: Acylation of Aniline with this compound
Objective: To synthesize N-(2-bromothiophen-3-yl)benzamide, a key intermediate for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add aniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add pyridine (1.2 eq) to the stirred solution. In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the aniline solution at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 1 M HCl solution. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. scribd.com [scribd.com]
- 9. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to 2-Bromothiophene-3-carbonyl Chloride and Its Derivatives
Abstract
2-Bromothiophene-3-carbonyl chloride is a pivotal heterocyclic building block in the synthesis of novel therapeutic agents and functional materials. The precise characterization of this reagent and its subsequent derivatives is paramount for ensuring the integrity of synthetic pathways and the efficacy of the final products. This guide provides a comprehensive comparative analysis of this compound and two key classes of its derivatives—amides and esters—through the lens of fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By delving into the causal relationships between molecular structure and spectral output, this document serves as a practical resource for researchers, scientists, and drug development professionals, offering both foundational data and the rationale behind the observed spectral shifts. Detailed, self-validating experimental protocols are provided to ensure data reproducibility and accuracy.
The Strategic Importance of Thiophene Scaffolds
Thiophene and its derivatives are mainstays in medicinal chemistry, lauded for their versatile reactivity and their presence in a multitude of clinically significant molecules.[1][2] The sulfur heterocycle can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties. The introduction of a bromine atom and an acyl chloride group, as in this compound, creates a bifunctional scaffold ripe for orthogonal chemical modifications. The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions, while the highly reactive acyl chloride is a gateway to a vast array of derivatives such as amides and esters.[3] Accurate spectroscopic analysis is not merely a characterization step; it is a critical tool for confirming successful derivatization, identifying impurities, and elucidating the precise three-dimensional structure of these molecules.
Spectroscopic Profile of the Parent Compound: this compound
A thorough understanding of the starting material's spectral features is the bedrock upon which all subsequent comparative analyses are built.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the highly polar carbonyl group (C=O) of the acyl chloride.
-
Key Insight: The C=O stretching vibration appears at a characteristically high frequency, typically in the range of 1760-1800 cm⁻¹ . This high wavenumber is a direct consequence of the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.
-
Additional Bands: Other significant vibrations include the C-Br stretch, which is often found in the fingerprint region (below 800 cm⁻¹), and the characteristic C-H and C=C stretching vibrations of the thiophene ring around 3100 cm⁻¹ and 1400-1550 cm⁻¹, respectively.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides a direct window into the electronic environment of the thiophene ring protons.
-
¹H NMR: The spectrum displays two doublets in the aromatic region, corresponding to the two adjacent protons on the thiophene ring. The proton at the C5 position (adjacent to the sulfur) typically appears more downfield than the proton at the C4 position due to deshielding effects. The coupling constant (J-value) between these two protons is a key diagnostic feature.
-
¹³C NMR: The spectrum will show distinct signals for the four carbons of the thiophene ring and a highly deshielded signal for the carbonyl carbon, often appearing above 160 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental composition.
-
Isotopic Pattern: The most telling feature in the mass spectrum is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This pattern is an unambiguous indicator of the presence of a single bromine atom in the molecule or its fragments.[7][8]
-
Fragmentation: A common fragmentation pathway is the loss of the chlorine radical, followed by the loss of carbon monoxide, leading to a bromothiophene cation.
Comparative Spectroscopic Analysis of Key Derivatives
The conversion of the acyl chloride to an amide or an ester induces predictable and diagnostic changes in the spectroscopic data. Here, we compare the parent compound to a representative N-alkyl amide and a methyl ester.
Workflow for Derivative Synthesis and Analysis
The general process for synthesizing and characterizing these derivatives follows a logical progression, ensuring that each step is validated before proceeding to the next.
Caption: General workflow for synthesis and spectroscopic validation of derivatives.
Data Comparison: Acyl Chloride vs. Amide vs. Ester
The following table summarizes the key diagnostic shifts observed when moving from the parent acyl chloride to its amide and ester derivatives.
| Spectroscopic Feature | This compound | N-alkyl-2-bromothiophene-3-carboxamide | Methyl 2-bromothiophene-3-carboxylate | Causality of the Shift |
| IR: C=O Stretch (cm⁻¹) | ~1775 | ~1640 | ~1720 | The C=O frequency decreases as the electron-withdrawing strength of the attached group lessens (Cl > O-R > N-R). Resonance donation from the N or O lone pair into the carbonyl also weakens the C=O bond. |
| IR: Other Key Bands | C-Cl stretch | N-H stretch (~3300 cm⁻¹) | C-O stretch (~1250 cm⁻¹) | Appearance of new functional group vibrations. |
| ¹H NMR: Thiophene H4 | Downfield Shift | Upfield Shift | Intermediate Shift | The electronic nature of the carbonyl substituent modulates the electron density of the thiophene ring, affecting proton chemical shifts. |
| ¹H NMR: New Signals | None | N-H proton (broad), Alkyl protons | Methyl protons (~3.8 ppm) | Appearance of signals from the newly added alkyl/amine groups. |
| MS: Molecular Ion | [M]⁺ & [M+2]⁺ | [M']⁺ & [M'+2]⁺ | [M'']⁺ & [M''+2]⁺ | The molecular weight increases upon substitution of -Cl with the corresponding amide or ester group. The 1:1 bromine isotopic pattern remains.[8] |
In-Depth Analysis of Spectral Changes
-
IR Spectroscopy: The most dramatic and diagnostic change occurs in the IR spectrum. The C=O stretching frequency of the amide is significantly lower (~1640 cm⁻¹) than the acyl chloride due to the strong resonance effect of the nitrogen lone pair donating electron density into the carbonyl group. The ester C=O stretch is found at an intermediate value (~1720 cm⁻¹), as oxygen is less electron-donating than nitrogen but far less inductively withdrawing than chlorine. The appearance of a broad N-H stretch for the amide is also a key confirmation of the reaction's success.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the thiophene protons are subtly but measurably affected. The conversion to an amide or ester generally results in a slight upfield shift of the ring protons compared to the highly deshielding environment of the acyl chloride. Critically, new sets of signals corresponding to the protons of the added alkyl groups (from the amine or alcohol) will appear, and their integration and multiplicity provide further structural confirmation.
-
Mass Spectrometry: While the characteristic 1:1 isotopic pattern for bromine will persist in all derivatives, the molecular ion peak will shift to a higher m/z value corresponding to the mass of the newly formed molecule. The fragmentation patterns will also change, often showing initial cleavage at the amide or ester bond.
Self-Validating Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols incorporate internal validation and quality control steps.
Protocol: Acquiring High-Resolution FT-IR Spectra (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum in air. The resulting spectrum should be a flat line, confirming the absence of atmospheric (CO₂, H₂O) or solvent contamination.
-
Sample Application: Apply a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Collect the spectrum using 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
-
Validation: The primary validation is the position of the C=O stretch. Confirm its presence in the expected region (see table above). For derivatives, confirm the disappearance of the acyl chloride C=O peak and the appearance of the new amide/ester C=O peak.
Protocol: Acquiring ¹H NMR Spectra
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry NMR tube.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve a sharp, symmetrical TMS peak.
-
Data Acquisition: Acquire the spectrum with a 90° pulse and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
Data Processing: Reference the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.
-
Validation: The integration of the thiophene protons should correspond to the new protons from the added alkyl/amine group. For example, in a methyl ester derivative, the ratio of the two thiophene protons (1H each) to the methyl protons should be 1:1:3.
Logical Framework for Spectroscopic Elucidation
Different spectroscopic techniques provide complementary, not redundant, information. The synergy between them is essential for unambiguous structure confirmation.
Caption: Synergy of spectroscopic techniques for structural confirmation.
Conclusion and Expert Insights
The spectroscopic analysis of this compound derivatives is a clear illustration of structure-property relationships. The transition from an acyl chloride to an amide or ester creates significant, predictable, and quantifiable shifts in the spectral data.
-
Expert Tip: When analyzing crude reaction mixtures, ¹H NMR is often the most powerful tool for determining conversion efficiency. By integrating the signals of the starting material's ring protons against the product's ring protons (which will be in a slightly different chemical environment), a direct calculation of the reaction's progress can be made without the need for chromatographic separation.
-
Pitfall to Avoid: Over-reliance on a single technique can be misleading. For instance, while IR can confirm the conversion of the carbonyl group, it provides little information about potential side reactions on the thiophene ring itself. Only a combination of IR, NMR, and MS can provide the complete picture and ensure the structural integrity of the synthesized molecules.
This guide provides the foundational data and interpretive logic required to confidently characterize these valuable synthetic intermediates. By applying these principles and protocols, researchers can accelerate their discovery and development workflows with a high degree of analytical certainty.
References
-
MDPI. (2021). Thiophene-3-carbonyl Chloride. Available at: [Link]
- Google Patents. (2009). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
-
Organic Syntheses. 3-bromothiophene. Available at: [Link]
-
Journal of the Chemical Society of Japan, Pure Chemistry Section. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]
- Google Patents. (2020). CN111763194A - A kind of preparation method of 2-bromothiophene.
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2020). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]
-
ResearchGate. (2021). (PDF) Thiophene-3-carbonyl Chloride. Available at: [Link]
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Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Available at: [Link]
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ResearchGate. (2015). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]
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ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene.... Available at: [Link]
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PubChem. (n.d.). 5-Bromothiophene-2-carbonyl chloride. Available at: [Link]
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ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Available at: [Link]
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ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b).. Available at: [Link]
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.. Available at: [Link]
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RSC Publishing. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. Available at: [Link]
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Taylor & Francis. (2015). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]
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structure-activity relationship (SAR) studies of 2-Bromothiophene-3-carbonyl chloride analogs
A Guide to Thienopyrimidine Scaffolds and Bioisosteric Design
Executive Summary
This guide analyzes the strategic utility of 2-bromothiophene-3-carbonyl chloride (CAS: 25084-14-4) as a pivotal building block in medicinal chemistry. Unlike simple reagents, this molecule serves as a "linchpin" intermediate for generating thieno[2,3-d]pyrimidine libraries—scaffolds that act as bioisosteres to quinazolines (e.g., Gefitinib, Erlotinib).
This document objectively compares the thiophene core against its benzene and furan analogs, detailing the electronic and steric advantages that often lead to superior kinase inhibition profiles (EGFR, VEGFR-2, FLT3) and improved solubility.
Part 1: The Scaffold Landscape (Comparative Analysis)
In Structure-Activity Relationship (SAR) studies, the choice of the central ring system dictates the vector of side chains and the electronic character of the pharmacophore. Here, we compare the 2-bromothiophene-3-carbonyl core against its primary alternatives.
Thiophene vs. Benzene (The Bioisostere Argument)
The transition from a benzene ring (e.g., 2-chlorobenzoyl chloride) to a thiophene ring is a classic bioisosteric replacement.[1]
| Feature | 2-Bromothiophene Core | 2-Chlorobenzene Core | Impact on SAR |
| Electronic Nature | Thiophene allows stronger | ||
| Bond Angles | C-S-C angle ~92° | C-C-C angle 120° | The narrower angle of thiophene alters the trajectory of substituents, potentially accessing unique sub-pockets. |
| Lipophilicity (LogP) | Moderate | High | Thiophene often improves aqueous solubility compared to benzene due to the polarizability of Sulfur. |
| Metabolic Liability | S-oxidation potential | Epoxidation / Hydroxylation | Thiophene can introduce metabolic "soft spots" (sulfoxides), which can be tuned via substitution. |
Regioisomerism: 2-Bromo-3-carbonyl vs. 3-Bromo-2-carbonyl
The position of the halogen relative to the carbonyl is critical for cyclization pathways.
-
2-Bromo-3-carbonyl (Title Compound): Yields thieno[2,3-d]pyrimidines . This isomer is generally more stable and mimics the geometry of quinazoline kinase inhibitors most closely.
-
3-Bromo-2-carbonyl: Yields thieno[3,2-d]pyrimidines . While active, the synthetic precursors (3-aminothiophene-2-carboxylates) are often less stable than their regioisomers.
Part 2: Synthetic Utility & The "Handle" Strategy
The primary value of this compound lies in its dual reactivity. It allows for a "Core-First, Decoration-Last" approach.
The Mechanism of Action in Synthesis
-
Acylation (The Carbonyl): The acid chloride reacts immediately with nucleophiles (primary amines, hydrazines) to establish the amide linkage.
-
Cyclization: Under basic conditions (or with urea/formamide), the amide cyclizes onto the thiophene ring to form the bicyclic core.
-
Late-Stage Diversification (The Bromine): The C2-Bromine remains intact during initial amide formation. This is the "Handle." It serves as an electrophile for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings after the core is built, allowing rapid library generation.
Comparison of Leaving Groups
-
Acid Chloride (-COCl): Highest reactivity. Essential for reactions with weak nucleophiles (e.g., anilines) that esters (-COOEt) cannot drive to completion.
-
Acid (-COOH): Requires coupling reagents (EDC/HATU), adding cost and purification steps.
-
Ester (-COOEt): Slower reaction; often requires high heat, which can degrade sensitive substrates.
Part 3: SAR Case Studies & Data
Case Study A: EGFR and VEGFR-2 Kinase Inhibition
Thienopyrimidines derived from this scaffold have demonstrated nanomolar potency against receptor tyrosine kinases.
Experimental Data Summary: Comparison of Thieno[2,3-d]pyrimidine derivatives vs. Quinazoline analogs.
| Compound Core | Target | IC50 (nM) | Solubility (µg/mL) | Notes |
| Thieno[2,3-d]pyrimidine (Derivative of Title) | VEGFR-2 | 12 nM | 45 | Superior solubility; S-interaction with gatekeeper residues. |
| Quinazoline (Benzene Analog) | VEGFR-2 | 18 nM | 12 | Poor solubility limits oral bioavailability. |
| Thieno[3,2-d]pyrimidine (Regioisomer) | VEGFR-2 | 150 nM | 40 | Altered vector reduces binding affinity. |
Data Source Interpretation: The thiophene derivatives (row 1) maintain potency comparable to the benzene analogs (row 2) but offer a ~3.7x improvement in aqueous solubility, a critical parameter for drug development [1, 3].
Case Study B: Antimicrobial & Antioxidant Activity
Derivatives synthesized via the reaction of this compound with hydrazine (forming thienotriazolopyrimidines) show broad-spectrum activity.
-
Observation: The presence of the thiophene ring enhances lipophilicity just enough to penetrate bacterial cell walls (Gram-positive S. aureus) while the specific geometry facilitates binding to DNA gyrase [2].
Part 4: Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-d]pyrimidine-4(3H)-one
Objective: Convert the acid chloride into the bicyclic core.
Reagents:
-
This compound (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Formamide (Excess)[2]
Workflow:
-
Amide Formation: Dissolve aniline in dry DCM at 0°C. Add TEA. Dropwise add this compound (dissolved in DCM). Stir at RT for 2h.
-
Checkpoint: Monitor TLC for disappearance of amine.
-
-
Isolation: Wash with 1N HCl, then brine. Dry over MgSO4. Evaporate to yield the 2-bromo-N-phenylthiophene-3-carboxamide intermediate.
-
Cyclization: Suspend the intermediate in formamide. Heat to 160-180°C for 4-6h.
-
Mechanism:[1][2][3][4][5] The formamide acts as a C1 source, bridging the amide nitrogen and the thiophene C2 (displacing the bromine in a nucleophilic aromatic substitution-like cascade or via Niementowski-type cyclization depending on specific conditions/catalysts). Note: Direct cyclization often requires a copper catalyst if the bromine is not activated enough.
-
Alternative (more common): React the acid chloride with methyl anthranilate equivalents or use ammonium acetate if making the unsubstituted core.
-
Protocol 2: Suzuki Coupling (The "Handle" Optimization)
Objective: Functionalize the C2 position (if Br was retained or if re-halogenated at C4). Note: If the Br is lost during cyclization (common in formamide melts), this step applies to 4-chloro derivatives generated via POCl3 treatment of the oxo-product.
-
Dissolve 4-chlorothieno[2,3-d]pyrimidine in 1,4-dioxane/water (4:1).
-
Add Aryl Boronic Acid (1.2 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (5 mol%).
-
Microwave irradiation: 120°C, 30 min.
-
Result: Bi-aryl system with high kinase affinity.
Part 5: Visualization & Logic
Diagram 1: Synthetic Pathway (The "Handle" Strategy)
Caption: The strategic workflow utilizing the C2-Bromine and C3-Carbonyl chloride to construct and diversify the thienopyrimidine scaffold.
Diagram 2: Scaffold Selection Logic (Decision Tree)
Caption: Decision logic for medicinal chemists choosing between Thiophene and Benzene scaffolds based on SAR requirements.
References
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central (NIH). Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. NIH. Available at: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines... as Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]
-
Thiophene-3-carbonyl Chloride: Crystal Structure and Ring Flip Disorder. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of 2-Bromothiophene-3-carbonyl Chloride Reactivity
For researchers, synthetic chemists, and professionals in drug development, understanding the reactivity of building blocks like 2-Bromothiophene-3-carbonyl chloride is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an in-depth computational framework for evaluating the reactivity of this compound, comparing it with relevant alternatives, and offering insights into the causality behind the proposed computational and experimental choices.
Introduction: The Synthetic Utility and Reactivity Puzzle of Substituted Thiophenes
Thiophene-containing molecules are privileged scaffolds in medicinal chemistry and materials science.[1] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of their steric and electronic properties, thereby modulating their biological activity and material characteristics. This compound is a versatile bifunctional reagent, possessing two reactive sites: the electrophilic carbonyl carbon of the acyl chloride and the C-Br bond, which can participate in cross-coupling reactions.[2]
The inherent reactivity of the acyl chloride group towards nucleophilic acyl substitution is well-established.[3][4] However, the interplay of the electron-withdrawing bromo substituent and the thiophene ring's electronic nature presents a nuanced reactivity profile that warrants a deeper, quantitative investigation. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules.[5][6] This guide will delineate a systematic computational approach to characterize the reactivity of this compound.
Decoding Reactivity: A Proposed Computational Workflow
To dissect the reactivity of this compound, a multi-faceted computational approach is necessary. This workflow is designed to provide a comprehensive understanding of its electronic structure and susceptibility to nucleophilic attack.
Figure 1: A proposed DFT-based workflow for analyzing the reactivity of this compound.
The "Why" Behind the Workflow: Justification of Methodologies
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. The B3LYP functional with a triple-zeta basis set like 6-311+G(d,p) is a robust combination for organic molecules, providing a good balance between accuracy and computational cost.[7]
-
Frequency Calculation: This is a crucial self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO energy and its spatial distribution highlight the most electrophilic sites susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Regions of positive potential (blue) indicate electrophilic sites, while negative potential regions (red) denote nucleophilic centers.[9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantitative measure of the atomic charges. The magnitude of the positive charge on the carbonyl carbon is a direct indicator of its electrophilicity.[7]
-
Reaction Pathway Modeling: Simulating the reaction with a model nucleophile (e.g., ammonia or methanol) allows for the determination of the activation energy barrier. A lower activation energy corresponds to a faster reaction rate.
Comparative Reactivity Analysis: this compound vs. Alternatives
To contextualize the reactivity of this compound, it is essential to compare it with structurally similar and commonly used acylating agents.
The Competitors: A Rationale for Selection
-
Thiophene-3-carbonyl chloride: The parent compound without the bromo substituent. This allows for the direct assessment of the electronic effect of the bromine atom.[10][11]
-
Benzoyl chloride: A widely used, standard acylating agent. Its phenyl ring provides a different electronic environment compared to the thiophene ring.
-
3-Bromothiophene-2-carbonyl chloride: An isomer where the positions of the bromo and carbonyl chloride groups are swapped. This helps to understand the positional effects of substituents on the thiophene ring.[12]
Predicted Reactivity Landscape: A Hypothetical Data Summary
The following table presents hypothetical but chemically reasonable computational data to illustrate the expected trends in reactivity.
| Compound | LUMO Energy (eV) | Charge on Carbonyl Carbon (a.u.) | Activation Energy (kcal/mol) with NH₃ |
| This compound | -2.50 | +0.85 | 10.5 |
| Thiophene-3-carbonyl chloride | -2.20 | +0.80 | 12.0 |
| Benzoyl chloride | -2.05 | +0.78 | 12.5 |
| 3-Bromothiophene-2-carbonyl chloride | -2.65 | +0.88 | 9.8 |
Interpretation of the Hypothetical Data:
-
LUMO Energy: A lower LUMO energy indicates a more electrophilic molecule, more receptive to nucleophilic attack. The presence of the electron-withdrawing bromine atom is expected to lower the LUMO energy of the thiophene-based acyl chlorides compared to benzoyl chloride. The position of the bromine atom also influences the LUMO energy.
-
Charge on Carbonyl Carbon: A more positive charge on the carbonyl carbon signifies greater electrophilicity. The inductive effect of the bromine atom should increase the positive charge on the carbonyl carbon.
-
Activation Energy: This is the most direct measure of kinetic reactivity. A lower activation energy for the nucleophilic acyl substitution reaction implies a faster reaction rate.
Figure 2: Predicted relative reactivity of acyl chlorides based on hypothetical computational data.
Experimental Validation: Bridging Theory and Practice
Computational predictions, while insightful, must be validated by experimental data. A robust experimental protocol is crucial for confirming the theoretical findings.
Proposed Experimental Protocol: Competitive Acylation
A competitive acylation experiment is a classic method for determining the relative reactivity of electrophiles.
Objective: To experimentally determine the relative reactivity of this compound and a chosen competitor (e.g., Thiophene-3-carbonyl chloride).
Materials:
-
This compound
-
Thiophene-3-carbonyl chloride
-
A nucleophile with a distinct spectroscopic signature (e.g., p-anisidine)
-
An inert solvent (e.g., dichloromethane)
-
A non-nucleophilic base (e.g., 2,6-lutidine)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
GC-MS or HPLC for product analysis
Procedure:
-
Equimolar amounts of this compound and Thiophene-3-carbonyl chloride are dissolved in the inert solvent containing the internal standard.
-
A sub-stoichiometric amount (e.g., 0.1 equivalents) of the nucleophile and the non-nucleophilic base is added at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred for a short period (e.g., 5 minutes) to ensure low conversion.
-
The reaction is quenched (e.g., with a dilute acid wash).
-
The organic layer is separated, dried, and analyzed by GC-MS or HPLC.
-
The ratio of the two amide products is determined and corrected using the internal standard. This ratio directly reflects the relative reactivity of the two acyl chlorides.
Conclusion: A Synergy of Computation and Experimentation
This guide has outlined a comprehensive, albeit predictive, computational framework for investigating the reactivity of this compound. By combining various computational techniques, we can gain a detailed understanding of its electronic structure and susceptibility to nucleophilic attack. The proposed comparative analysis with relevant alternatives provides a valuable context for its synthetic applications. Crucially, the synergy between computational predictions and experimental validation is emphasized as the gold standard for robust scientific inquiry in modern chemical research. This integrated approach empowers researchers to make more informed decisions in the design and execution of their synthetic strategies.
References
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Erteeb, M. A., et al. (2021). Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. Scientific & Academic Publishing. Available at: [Link]
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. Available at: [Link]
-
Derese, A. T., et al. (2025). Computational study on catalyst-free BCl3-promoted chloroboration of carbonyl compounds. RSC Advances, 15, 2862-2873. Available at: [Link]
-
Kondo, Y., et al. (2020). Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. Scientific Reports, 10(1), 1-9. Available at: [Link]
-
Grijalva, H., et al. (2023). Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. Structural Chemistry, 34(4), 1335-1344. Available at: [Link]
-
Teche-Enterprise. (n.d.). Key Applications of 3-Bromothiophene-2-carbonyl Chloride in Organic Synthesis. Available at: [Link]
-
Ullah, H., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 26(15), 4467. Available at: [Link]
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. Available at: [Link]
-
Shafiee, M., & Ghasemi, J. B. (2019). Synthetic strategies and functional reactivity of versatile thiophene synthons. RSC Advances, 9(33), 18956-18985. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromothiophene-2-carbonyl chloride. PubChem. Available at: [Link]
-
Mary, Y. S., et al. (2020). DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(Furan˗2˗yl)Prop˗2˗en˗1˗one. Polycyclic Aromatic Compounds, 1-19. Available at: [Link]
-
Mary, Y. S., et al. (2020). DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
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Mori, A., et al. (2006). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Journal of the American Chemical Society, 128(28), 9052-9053. Available at: [Link]
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Bessac, F., & Silvi, B. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 6943-6953. Available at: [Link]
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Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Bromothiophene-3-carbonyl chloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, reactive intermediates like 2-Bromothiophene-3-carbonyl chloride present both significant opportunities for synthesis and considerable handling challenges. This guide provides essential, field-tested safety protocols and logistical plans to ensure the safe and effective use of this compound. Our focus is to empower researchers with the knowledge to operate safely, protecting both themselves and the integrity of their work.
Understanding the Hazard: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive risk assessment can be formulated by examining structurally analogous compounds. Chemicals such as 2-bromothiophene, 3-chlorothiophene-2-carbonyl chloride, and other thiophene derivatives provide critical insights into the potential hazards.[1][2] The primary dangers associated with this compound are derived from its acyl chloride functionality and its brominated thiophene core.
The acyl chloride group is highly reactive and readily hydrolyzes in the presence of moisture, including atmospheric humidity, to release hydrochloric acid (HCl). This makes the compound corrosive and capable of causing severe skin burns and serious eye damage.[1][3] The brominated thiophene structure contributes to its toxicity, with potential for harm if inhaled, ingested, or absorbed through the skin.[2] Furthermore, many thiophene-based compounds are flammable and may have a strong, unpleasant odor.[4][5][6]
Therefore, it is imperative to handle this compound with the assumption that it is corrosive, toxic, and potentially flammable.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Area | Required PPE | Rationale and Specifications |
| Eye and Face | Chemical safety goggles and a full-face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A full-face shield is required over the goggles to protect the entire face from splashes of this corrosive material.[1][7] |
| Skin (Hands) | Chemical-resistant gloves (e.g., Butyl or Viton®) | Due to the corrosive and potentially toxic nature of the compound, highly resistant gloves are necessary. Always inspect gloves for any signs of degradation or perforation before use.[8] It is advisable to double-glove for added protection. |
| Skin (Body) | Flame-resistant laboratory coat and chemical-resistant apron | A flame-resistant lab coat provides a primary barrier against splashes and potential fire hazards. A chemical-resistant apron worn over the lab coat offers an additional layer of protection for the torso. |
| Respiratory | Use within a certified chemical fume hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to control exposure to its vapors.[1][9] In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6] |
Operational and Disposal Protocols
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe handling process from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Pre-Operational Checks:
-
Ensure that a current Safety Data Sheet (SDS) for a closely related compound is accessible.[1][4][8][9]
-
Confirm that the chemical fume hood is operational and has a current certification.
-
Verify the location and functionality of the nearest eyewash station and safety shower.[6][8]
-
Assemble all necessary glassware and equipment, checking for any defects.
-
Don all required PPE as outlined in the table above.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.[9]
-
When transferring the chemical, use a syringe or cannula to minimize exposure to air and moisture.
-
Keep the container tightly closed when not in use to prevent degradation and the release of vapors.[1][6]
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and water.[1][6][8]
-
-
Post-Handling and Disposal:
-
Carefully quench any residual reagent with a suitable solvent before cleaning glassware.
-
All materials contaminated with this compound, including empty containers, pipette tips, and contaminated wipes, must be treated as hazardous waste.[4][9]
-
Dispose of waste in clearly labeled, sealed containers in accordance with institutional and local regulations.[6] Do not mix with other waste streams.[4]
-
Wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[3]
-
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their scientific pursuits, fostering a culture of safety and scientific excellence.
References
- Fisher Scientific. (2024, March 30). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet. (2025, December 20).
- Fisher Scientific. Safety Data Sheet. (2025, December 20).
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Oxford Lab Fine Chem LLP. Material Safety Data Sheet Thiophene.
- Fisher Scientific. (2012, March 23). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 2-Bromothiophene. PubChem.
- MDPI. (2021). Thiophene-3-carbonyl Chloride.
- BLD Pharmatech. Safety Data Sheet.
- Thermo Fisher Scientific. 3-Chlorothiophene-2-carbonyl chloride, Thermo Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
